Product packaging for Istamycin B0(Cat. No.:)

Istamycin B0

Cat. No.: B1253002
M. Wt: 332.44 g/mol
InChI Key: GKYYNFPFPFRFFN-FWCUKHODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Istamycin B0 is an amino sugar.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32N4O4 B1253002 Istamycin B0

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H32N4O4

Molecular Weight

332.44 g/mol

IUPAC Name

(1R,2R,3R,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol

InChI

InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3/t8-,9+,10+,11-,12+,13+,14+,15+/m0/s1

InChI Key

GKYYNFPFPFRFFN-FWCUKHODSA-N

Isomeric SMILES

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)NC)OC)N)N

Canonical SMILES

CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N

Origin of Product

United States

Foundational & Exploratory

Istamycin B0: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, origin, and initial characterization of Istamycin B0, a member of the istamycin complex of aminoglycoside antibiotics.

Introduction

This compound is a naturally occurring aminoglycoside antibiotic, part of a larger complex of related compounds produced by the marine actinobacterium Streptomyces tenjimariensis.[1][2] Aminoglycosides are a class of antibiotics known for their potent activity against a broad spectrum of bacteria, and the discovery of the istamycin complex contributed to the expanding portfolio of these important therapeutic agents. This compound is structurally characterized as a deglycyl derivative of its more potent counterpart, Istamycin B.[3] This guide will delve into the technical details of its initial discovery, the producing organism's origin, and the experimental methodologies employed in its isolation and characterization.

Discovery and Origin

The discovery of the istamycin antibiotic complex, which includes this compound, was a result of systematic screening for novel antimicrobial agents.

Producing Microorganism

The source of this compound is the actinomycete Streptomyces tenjimariensis, specifically the strain designated SS-939.[1][4] This bacterium is a Gram-positive, filamentous bacterium belonging to the phylum Actinobacteria, a group well-known for its prolific production of secondary metabolites, including many clinically important antibiotics.[1]

Geographical Origin

The Streptomyces tenjimariensis strain SS-939 was isolated from a marine environment. Specifically, it was discovered in a sea mud sample collected from Sagami Bay, located in the Kanagawa Prefecture of Japan.[1][5] The isolation from a marine setting highlights the importance of exploring diverse ecological niches for novel antibiotic-producing microorganisms.

Initial Isolation and Identification

The initial research, published around 1979, led to the isolation and identification of four primary istamycin compounds from the fermentation broth of S. tenjimariensis SS-939: Istamycin A, Istamycin B, Istamycin A0, and this compound.[1][5] Further investigations of the culture revealed a wider array of minor related components, including Istamycin C, A1, B1, and C1.[3] this compound, along with A0 and C0, were identified as deglycyl derivatives of their parent compounds (B, A, and C, respectively).[3]

Discovery_Workflow cluster_origin Origin cluster_isolation Microorganism Isolation cluster_fermentation Fermentation & Production cluster_discovery Compound Discovery sea_mud Sea Mud Sample sagami_bay Sagami Bay, Japan screening Screening of Actinomycete Flora sagami_bay->screening isolation Isolation of Strain SS-939 screening->isolation identification Identification as Streptomyces tenjimariensis isolation->identification cultivation Aerobic Cultivation identification->cultivation production Production of Istamycin Complex cultivation->production isolation_compounds Isolation of Antibacterial Substances production->isolation_compounds characterization Characterization of Istamycins A, B, A0, B0 isolation_compounds->characterization

Caption: Workflow of this compound Discovery.

Quantitative Data and Physicochemical Properties

This compound is distinguished from Istamycin B by its chemical structure and biological activity. While comprehensive data for all istamycin congeners is extensive, the following tables summarize key reported properties for this compound and its parent compound for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C15H32N4O4[6]
Monoisotopic Mol. Wt. 332.242355526 g/mol [6]
Average Mol. Wt. 332.445 g/mol [6]
Classification Aminocyclitol glycoside[6]
Structural Feature Deglycyl derivative of Istamycin B[3]

Table 2: Comparative Antibacterial Activity

CompoundRelative Antibacterial Activity (vs. Bacillus subtilis)Reference
Istamycin B Baseline[5]
This compound ~1/200th the activity of Istamycin B[5]

Experimental Protocols

The following sections detail the methodologies employed in the production, isolation, and characterization of the istamycin complex, including this compound.

Fermentation Protocol
  • Microorganism : Streptomyces tenjimariensis SS-939 (FERM P-4932).[4]

  • Culture Conditions : The strain is cultivated under aerobic conditions.[5]

  • Culture Medium : A nutrient-rich medium is used, containing specific carbon and nitrogen sources to optimize production.

    • Carbon Sources : Starch is a preferred carbon source. The substitution with monosaccharides or disaccharides like glucose, glycerol, or maltose was found to substantially decrease istamycin production.[7]

    • Nitrogen Sources : Soybean meal is an effective nitrogen source.[4][7] Rapidly metabolized nitrogen sources such as yeast extract, peptone, or casamino acids led to a marked decrease in yield.[7]

    • Additives : The addition of palmitate at a concentration of 0.2% was shown to double istamycin production.[7]

  • Incubation : The culture is incubated until a sufficient concentration of istamycins is produced and accumulated in the broth.[5]

Isolation and Purification Protocol
  • Initial Separation : The fermentation broth containing the istamycin complex is harvested.

  • Cation Exchange Chromatography : The culture liquid is subjected to adsorption on a cation exchange resin.[4] This step is effective due to the basic nature of the aminoglycoside compounds.

  • Elution : The istamycins are eluted from the resin, yielding a mixture of the related compounds.

  • Separation of Congeners : The individual istamycin components (A, B, A0, B0, etc.) are separated from the mixture using further chromatographic techniques.

Characterization and Structural Elucidation
  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) : This method has been developed for the robust profiling and characterization of the various istamycin congeners from the fermentation broth of S. tenjimariensis.[3][8] An Acquity CSH C18 column with a gradient of aqueous pentafluoropropionic acid and acetonitrile has been used for separation.[3][8]

  • Spectroscopic Analysis : Early structural elucidation efforts for the istamycin complex relied on nuclear magnetic resonance (NMR) and mass spectrometry to confirm the pseudodisaccharide structure.[1] These techniques were crucial in identifying this compound as a deglycyl derivative of Istamycin B.

Biosynthetic Relationship

This compound is not a primary product of the main biosynthetic pathway but rather a derivative of Istamycin B. This relationship is a key aspect of its identity.

Biosynthetic_Relationship cluster_pathway Istamycin Biosynthesis precursors Biosynthetic Precursors ist_b Istamycin B precursors->ist_b Main Pathway ist_b0 This compound ist_b->ist_b0 Deglycylation

Caption: Relationship of this compound to Istamycin B.

Conclusion

The discovery of this compound from Streptomyces tenjimariensis found in the marine environment of Sagami Bay, Japan, is a testament to the value of natural product screening.[1] Although it exhibits significantly weaker antibacterial activity compared to its parent compound, Istamycin B, its identification has been crucial for understanding the biosynthetic capabilities of its producing organism and the structural diversity within the istamycin family.[3][5] The detailed experimental protocols for fermentation and isolation, along with advanced analytical techniques, have enabled the characterization of this and many other minor congeners, providing valuable insights for the fields of antibiotic discovery and biosynthetic engineering.

References

A Technical Guide to Istamycin B0 Production in Streptomyces tenjimariensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Istamycin B0, an aminoglycoside antibiotic, and its producing organism, the marine actinomycete Streptomyces tenjimariensis. This document details the biosynthesis of istamycins, optimized fermentation strategies for their production, and protocols for the genetic manipulation of the host organism. The information is intended to support research and development efforts in novel antibiotic discovery and production enhancement.

The Producing Organism: Streptomyces tenjimariensis

Streptomyces tenjimariensis is a Gram-positive, filamentous bacterium first isolated from a marine environment. It is notable for its production of the istamycin complex, a group of 2-deoxy-aminocyclitol aminoglycoside antibiotics with broad-spectrum bactericidal activities against many clinically relevant pathogens[1]. The type strain for istamycin production is Streptomyces tenjimariensis ATCC 31603[2][3][4].

The Istamycin Complex: Profiling and Quantification

S. tenjimariensis produces a variety of istamycin congeners. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been effectively used to profile and characterize these compounds from fermentation broths[2][3][4]. Sixteen distinct istamycin congeners have been identified and quantified, with their abundance in descending order being: istamycin A, istamycin B, istamycin A₀, istamycin B₀ , istamycin B₁, istamycin A₁, istamycin C, istamycin A₂, istamycin C₁, istamycin C₀, istamycin X₀, istamycin A₃, istamycin Y₀, istamycin B₃, and istamycin FU-10 plus istamycin AP[2][3][5].

Table 1: Identified Istamycin Congeners from S. tenjimariensis
Congener Relative Abundance
Istamycin AHighest
Istamycin B
Istamycin A₀
Istamycin B₀
Istamycin B₁
Istamycin A₁
Istamycin C
Istamycin A₂
Istamycin C₁
Istamycin C₀
Istamycin X₀
Istamycin A₃
Istamycin Y₀
Istamycin B₃
Istamycin FU-10 + APLowest

Source: Adapted from literature profiling studies[2][3][5].

Biosynthesis of Istamycins

The biosynthesis of istamycins, like other aminoglycosides, is orchestrated by a dedicated gene cluster within the Streptomyces genome[4]. While a detailed signaling pathway for this compound is not fully elucidated in the provided literature, a putative biosynthetic pathway can be inferred from the identified congeners, suggesting a series of enzymatic modifications from a common precursor.

Istamycin_Biosynthesis_Pathway Precursor Common Precursor (e.g., 2-deoxystreptamine) Intermediate1 Biosynthetic Intermediate 1 Precursor->Intermediate1 Enzymatic Steps Intermediate2 Biosynthetic Intermediate 2 Intermediate1->Intermediate2 Modifications Istamycin_A0_B0 Istamycin A₀ / B₀ Intermediate2->Istamycin_A0_B0 Glycosylation, etc. Istamycin_A_B Istamycin A / B Istamycin_A0_B0->Istamycin_A_B Further Modifications Other_Congeners Other Istamycin Congeners Istamycin_A_B->Other_Congeners Epimerization, etc.

Caption: Putative biosynthetic pathway of istamycins.

Fermentation for Istamycin Production

Optimizing fermentation conditions is critical for maximizing the yield of istamycins. Studies have focused on both media composition and physical parameters to enhance production by S. tenjimariensis.

Culture Media

Several media have been evaluated for istamycin production, with the Aminoglycoside Production Medium and Protoplast Regeneration Medium showing the highest specific productivity[1]. A commonly used production medium is detailed below.

Table 2: Composition of Istamycin Production Medium
Component Concentration
Soluble Starch2.0%
Glucose0.2%
Soybean Meal2.0%
Sodium Palmitate0.2%
NaCl0.3%
K₂HPO₄0.1%
MgSO₄·7H₂O0.1%

Source: As described in fermentation studies[4].

Nutritional studies have shown that using starch as the carbon source and soybean meal as the nitrogen source is beneficial for istamycin production. Conversely, the use of more readily metabolized mono- or disaccharides (e.g., glucose) or nitrogen sources (e.g., yeast extract, peptone) can significantly decrease production[6]. Notably, the addition of 0.2% sodium palmitate has been shown to double istamycin production[6].

Fermentation Parameters

Statistical optimization using a central composite design (CCD) has identified key environmental parameters influencing istamycin production[1].

Table 3: Optimized Fermentation Parameters for Istamycin Production
Parameter Optimal Value
Incubation Time6 days
Agitation Rate200 rpm
Initial pH6.38
Incubation Temperature30°C
CaCO₃ Concentration5.3%

Source: Central composite design optimization studies[1].

Aerated fermentation is typically carried out in baffled Erlenmeyer flasks on a rotary shaker[4]. The implementation of these optimized conditions reportedly led to a 31-fold increase in production compared to unoptimized conditions[1].

Isolation and Purification of Istamycins

A general workflow for the isolation and purification of aminoglycoside antibiotics like istamycins from fermentation broth involves several key steps.

Isolation_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Biomass Biomass Centrifugation->Biomass Extraction Solvent Extraction Supernatant->Extraction Chromatography Chromatography (e.g., Cation Exchange, HPLC) Extraction->Chromatography Purified_Istamycins Purified Istamycins Chromatography->Purified_Istamycins

Caption: General workflow for istamycin isolation and purification.

The specific protocol for profiling istamycins involves HPLC with electrospray ionization ion trap tandem mass spectrometry. Gradient elution on an Acquity CSH C18 column is performed with a gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile[2][3][4]. For separating epimeric pairs, a macrocyclic glycopeptide-bonded chiral column can be utilized[2][3].

Genetic Manipulation of Streptomyces tenjimariensis

Enhancing the production of this compound or generating novel derivatives can be achieved through genetic engineering of S. tenjimariensis. General protocols for the genetic manipulation of Streptomyces species are well-established and can be adapted for this purpose.

Genomic DNA Isolation

The foundation for most genetic manipulation techniques is the isolation of high-quality genomic DNA.

Protocol: Genomic DNA Isolation from Streptomyces

  • Cell Growth and Lysis:

    • Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelia of S. tenjimariensis.

    • Incubate at 28°C with shaking for 2-5 days[7][8].

    • Harvest the mycelia by centrifugation[7][8].

    • Wash the pellet with a lysis buffer[7][8].

    • Resuspend the pellet in lysis buffer containing lysozyme to degrade the cell wall[7].

  • DNA Extraction:

    • Perform phenol:chloroform extractions to remove proteins and other cellular debris[8].

    • Precipitate the genomic DNA from the aqueous phase using isopropanol or ethanol.

    • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

Genetic Transformation Techniques

Introducing foreign DNA into Streptomyces can be achieved through several methods, with protoplast transformation and intergeneric conjugation being the most common.

Protocol: Protoplast Formation and Transformation

  • Protoplast Formation:

    • Grow S. tenjimariensis in a medium containing glycine to weaken the cell wall.

    • Treat the mycelia with lysozyme in a hypertonic buffer to remove the cell wall and generate protoplasts.

  • Transformation:

    • Mix the protoplasts with the desired plasmid DNA in the presence of polyethylene glycol (PEG) to facilitate DNA uptake.

    • Plate the transformed protoplasts on a regeneration medium to allow for cell wall synthesis and selection of transformants.

Protocol: Intergeneric Conjugation with E. coli

  • Donor Strain Preparation:

    • Use an E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid. This strain is typically methylation-deficient to avoid restriction by the Streptomyces host.

  • Mating:

    • Mix the E. coli donor strain with S. tenjimariensis spores or mycelia on a suitable agar medium.

    • Incubate to allow for plasmid transfer via conjugation.

  • Selection:

    • Overlay the mating plate with antibiotics to select for Streptomyces exconjugants that have received the plasmid and to counter-select against the E. coli donor.

Genetic_Manipulation_Workflow S_tenjimariensis_Culture S. tenjimariensis Culture Genomic_DNA_Isolation Genomic DNA Isolation S_tenjimariensis_Culture->Genomic_DNA_Isolation Gene_Cloning Gene Cloning / Plasmid Construction Genomic_DNA_Isolation->Gene_Cloning Transformation Transformation Gene_Cloning->Transformation Protoplast_Method Protoplast Method Transformation->Protoplast_Method Conjugation_Method Intergeneric Conjugation Transformation->Conjugation_Method Selection_Screening Selection & Screening Protoplast_Method->Selection_Screening Conjugation_Method->Selection_Screening Engineered_Strain Engineered S. tenjimariensis Selection_Screening->Engineered_Strain

Caption: Workflow for genetic manipulation of S. tenjimariensis.

More advanced techniques like CRISPR/Cas-mediated genome editing are also being adapted for Streptomyces, offering precise and efficient tools for genetic engineering[9].

Regulation of Istamycin Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins[10][11]. This regulation is influenced by nutrient availability, growth phase, and other environmental cues. Key regulatory elements in Streptomyces include:

  • Cluster-Situated Regulators (CSRs): Genes located within the biosynthetic gene cluster that specifically control the expression of the pathway[10].

  • Global Regulators: Proteins that respond to broader physiological signals and coordinate secondary metabolism with primary metabolism and cellular development[10].

  • Small Molecule Signals: Hormone-like molecules, such as gamma-butyrolactones, can act as autoregulators, often triggering the onset of antibiotic production in a population-density-dependent manner[10][11].

Understanding and manipulating these regulatory networks can be a powerful strategy for enhancing the production of this compound.

This technical guide provides a foundational understanding of this compound production in Streptomyces tenjimariensis. Further research into the specific regulatory pathways and genetic engineering of the biosynthetic cluster holds significant potential for improving yields and generating novel, medically valuable aminoglycoside antibiotics.

References

"Istamycin B0" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Istamycin B0 is an aminoglycoside compound derived from Istamycin B, a potent antibiotic produced by the marine actinomycete Streptomyces tenjimariensis. Structurally, this compound is the deglycyl derivative of Istamycin B, resulting from the hydrolysis of the glycyl side chain. This modification significantly impacts its biological activity, rendering it substantially less potent as an antibacterial agent compared to its parent compound. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound, tailored for researchers and professionals in drug development and microbiology.

Chemical Structure and Properties

This compound is classified as an aminocyclitol glycoside. Its core structure consists of a 2-deoxystreptamine moiety linked to an aminosugar. The defining feature of this compound is the absence of the glycine group that characterizes its precursor, Istamycin B.

Physicochemical Properties

This compound is a basic compound, soluble in water and methanol, but sparingly soluble or insoluble in ethanol and other common organic solvents[1]. It gives a positive reaction with ninhydrin and Rydon-Smith reagents, indicative of the presence of primary and secondary amine groups[1].

PropertyValueSource
Molecular Formula C15H32N4O4[1]
Average Molecular Weight 332.445 g/mol PhytoBank
Monoisotopic Molecular Weight 332.242355526 g/mol PhytoBank
Appearance Colorless crystalline powder (as hemicarbonate)[1]
Specific Optical Rotation [α]D^23 = +160° (c=1, water)[1]
UV Absorption End absorption only in water[1]
High-Resolution Mass Spectrometry Found: m/e 332.2384; Calculated for C15H32N4O4: m/e 332.2421[1]
Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H-NMR) data for this compound hemicarbonate in D2O shows characteristic signals at δ 3.21 (s, NCH3), 3.28 (s, NCH3), 3.91 (s, O-CH3), and 5.92 (d, J=3.5 Hz, CH)[1].

Biological Activity

The antibacterial activity of this compound is significantly attenuated compared to Istamycin B. It has been reported to be approximately 1/200th as active as Istamycin B against Bacillus subtilis. This substantial decrease in potency underscores the critical role of the glycyl moiety in the antibacterial action of the parent Istamycin B.

Experimental Protocols

Synthesis of this compound via Alkaline Hydrolysis of Istamycin B

This compound can be reliably synthesized from Istamycin B through alkaline hydrolysis. This process selectively cleaves the glycyl side chain without disrupting the glycosidic linkages of the core structure[1].

Materials:

  • Istamycin B

  • Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)2)

  • Water (distilled or deionized)

  • Hydrochloric acid (for neutralization)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., chloroform-methanol-aqueous ammonia)

Procedure:

  • Hydrolysis: Dissolve Istamycin B in an aqueous solution of an alkali, such as 0.1–4 M sodium hydroxide or 0.5 M barium hydroxide[1]. Heat the reaction mixture at a temperature between 50–110°C for 1–3 hours. For example, heating in 4M sodium hydroxide at 100°C for 1 hour is an effective condition[1].

  • Neutralization and Desalting: After the hydrolysis is complete, cool the reaction mixture and neutralize it with an appropriate acid, such as hydrochloric acid. The resulting solution can be desalted using a cation-exchange resin (e.g., Amberlite IRC-50, NH4+ form)[1].

  • Purification: The crude this compound can be purified by silica gel column chromatography. A suitable eluent system, such as chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v), can be used to separate this compound from any remaining starting material and other byproducts[2].

  • Characterization: The purified this compound can be characterized by standard analytical techniques, including high-resolution mass spectrometry and NMR spectroscopy, to confirm its identity and purity[1].

Profiling and Characterization by HPLC-MS/MS

A high-performance liquid chromatography with electrospray ionization ion trap tandem mass spectrometry (HPLC-ESI-IT-MS/MS) method has been developed for the profiling and characterization of Istamycin congeners, including this compound, from the fermentation broth of Streptomyces tenjimariensis[3][4][5].

Instrumentation and Conditions:

  • HPLC System: Acquity CSH C18 column[3].

  • Mobile Phase: A gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile[3].

  • Detection: Electrospray ionization ion trap tandem mass spectrometry[3].

This method allows for the sensitive and specific quantification of this compound in complex mixtures[3].

Signaling Pathways and Mechanism of Action

Due to its significantly reduced antibacterial activity, specific signaling pathways or detailed mechanisms of action for this compound have not been a primary focus of research. Its biological relevance is primarily as a derivative and potential metabolic byproduct of Istamycin B.

Visualizations

Istamycin_B0_Structure cluster_aminocyclitol Aminocyclitol Core cluster_aminosugar Aminosugar Moiety A 1 B 2 C 3 D 4 E 5 F 6 A_label O B_label C_label D_label E_label F_label A_atom O F_atom CH(NH2) A_atom->F_atom B_atom CH B_atom->A_atom C_atom CH(NH-CH3) C_atom->B_atom D_atom CH(OH) D_atom->C_atom E_atom CH(O-) E_atom->D_atom E_OCH3 O-CH3 E_atom->E_OCH3 H_atom CH E_atom->H_atom O F_atom->E_atom G 1' H 2' I 3' J 4' K 5' L 6' G_label O H_label I_label J_label K_label L_label G_atom O L_atom CH(CH2-NH-CH3) G_atom->L_atom H_atom->G_atom I_atom CH(NH2) I_atom->H_atom J_atom CH2 J_atom->I_atom K_atom CH K_atom->J_atom L_atom->K_atom

Caption: Chemical structure of this compound.

Hydrolysis_Workflow IstamycinB Istamycin B AlkalineHydrolysis Alkaline Hydrolysis (0.1-4M NaOH or Ba(OH)2, 50-110°C, 1-3h) IstamycinB->AlkalineHydrolysis CrudeProduct Crude this compound (in aqueous solution) AlkalineHydrolysis->CrudeProduct Neutralization Neutralization (e.g., with HCl) CrudeProduct->Neutralization Desalting Desalting (Cation-Exchange Resin) Neutralization->Desalting Purification Purification (Silica Gel Chromatography) Desalting->Purification PureIstamycinB0 Pure this compound Purification->PureIstamycinB0

Caption: Workflow for the synthesis and purification of this compound.

References

Istamycin B0: A Technical Deep-Dive into its Aminoglycoside Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin B0, a member of the aminoglycoside family of antibiotics, exerts its bactericidal effects through the targeted disruption of bacterial protein synthesis. Like other aminoglycosides, its primary intracellular target is the bacterial ribosome, a critical component of the protein production machinery. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with the ribosome, the consequential inhibition of protein synthesis, and its antibacterial efficacy. The information presented herein is a synthesis of available data, intended to support further research and development in the field of antibacterial agents.

Core Mechanism of Action: Targeting the Bacterial Ribosome

The fundamental mechanism of action for all aminoglycosides, including this compound, is the high-affinity binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[1][2] This interaction is central to the antibiotic's ability to interfere with protein synthesis.

Ribosomal Binding Site

Aminoglycosides bind to a specific region of the 16S rRNA known as the A-site. This site is crucial for the decoding of the messenger RNA (mRNA) template and the selection of the correct aminoacyl-tRNA during translation. By binding to the A-site, this compound induces a conformational change in the rRNA, which disrupts the fidelity of the decoding process.

Inhibition of Protein Synthesis

The binding of this compound to the 30S ribosomal subunit leads to the inhibition of protein synthesis through several key mechanisms:

  • Codon Misreading: The conformational changes induced by this compound in the A-site lead to errors in the reading of the mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2]

  • Inhibition of Translocation: Aminoglycosides can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation. This blockage prevents the synthesis of full-length proteins.[2]

  • Disruption of the Initiation Complex: Some aminoglycosides can interfere with the formation of the initiation complex, which is the first step in protein synthesis. This prevents the ribosome from starting the translation process altogether.[3]

The culmination of these effects is a catastrophic disruption of cellular protein homeostasis, ultimately leading to bacterial cell death.

Antibacterial Spectrum and Efficacy

While specific quantitative data for purified this compound is limited in the available literature, its close structural relationship to other istamycins, such as Istamycin A and B, provides insight into its potential antibacterial activity. Istamycins, as a group, have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Istamycin A and Istamycin B, which are structurally related to this compound and are considered to have stronger antibacterial activity. It is important to note that this compound is a precursor to Istamycin B and is expected to have weaker activity.[1]

Bacterial StrainIstamycin A (mcg/ml)Istamycin B (mcg/ml)
Staphylococcus aureus 209P1.560.78
Staphylococcus aureus Smith0.39
Staphylococcus aureus ApO l1.561.56
Bacillus subtilis PCI 2190.390.20
Escherichia coli NIHJ3.131.56
Klebsiella pneumoniae PCI 6021.560.78
Pseudomonas aeruginosa A36.253.13
Shigella sonnei3.131.56

Data sourced from Patent GB2048855A.[1] The standard serial dilution method on nutrient agar plates was used, with incubation at 37°C for 17 hours.

A study on a crude extract from Streptomyces panacea containing various aminoglycosides, including this compound, reported a Minimum Inhibitory Concentration (MIC) range of 5.5 to 13.5 µg/mL against multidrug-resistant Staphylococcus aureus isolates.[4] However, this value represents the combined activity of all components in the extract and not of purified this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the mechanism of action of aminoglycosides like this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]

Methodology (Broth Microdilution): [4][6]

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight on a suitable non-selective agar medium.

    • Prepare a bacterial suspension from morphologically similar colonies in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[7]

In Vitro Protein Synthesis Inhibition Assay

Objective: To quantify the inhibitory effect of a compound on bacterial protein synthesis.[8][9]

Methodology (Cell-Free Translation System): [8]

  • Preparation of Cell-Free Extract (S30 Extract):

    • Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 extract.

    • Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.

  • In Vitro Translation Reaction:

    • Set up reaction mixtures containing the S30 extract, a suitable buffer, an energy source (ATP and GTP), an amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine), and a template mRNA (e.g., poly(U) or a specific gene transcript).

    • Add varying concentrations of this compound to the reaction mixtures.

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement of Protein Synthesis:

    • Stop the reactions by adding a precipitating agent (e.g., trichloroacetic acid, TCA).

    • Heat the samples to precipitate the newly synthesized proteins.

    • Collect the protein precipitates on glass fiber filters.

    • Wash the filters to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition at each this compound concentration relative to a no-drug control.

    • Determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

Visualizations

Signaling Pathway: Aminoglycoside Mechanism of Action

Aminoglycoside_Mechanism cluster_cell Bacterial Cell Istamycin This compound Membrane Cell Membrane Istamycin->Membrane Uptake Ribosome 30S Ribosomal Subunit Membrane->Ribosome Binding to 16S rRNA (A-site) Protein Protein Synthesis Ribosome->Protein Inhibition mRNA mRNA mRNA->Protein NonFunctional Non-functional Proteins Protein->NonFunctional Codon Misreading Death Cell Death Protein->Death Inhibition NonFunctional->Death

Caption: General mechanism of action of this compound as an aminoglycoside antibiotic.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship: Aminoglycoside Resistance Mechanisms

Resistance_Mechanisms cluster_resistance Bacterial Resistance Mechanisms Istamycin This compound Enzymatic_Mod Enzymatic Modification (e.g., acetylation, phosphorylation) Istamycin->Enzymatic_Mod Target_Mod Target Site Modification (e.g., 16S rRNA mutation) Istamycin->Target_Mod Efflux Efflux Pumps Istamycin->Efflux Reduced_Binding Reduced Binding to Ribosome Enzymatic_Mod->Reduced_Binding Target_Mod->Reduced_Binding Reduced_Conc Reduced Intracellular Concentration Efflux->Reduced_Conc Resistance Antibiotic Resistance Reduced_Binding->Resistance Reduced_Conc->Resistance

Caption: Logical relationships of common aminoglycoside resistance mechanisms.

Conclusion

This compound, as an aminoglycoside antibiotic, functions by binding to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit. This interaction disrupts the fidelity of protein synthesis, leading to the production of aberrant proteins and ultimately, cell death. While specific quantitative data for this compound remains to be fully elucidated, its structural similarity to other potent istamycins suggests a broad spectrum of antibacterial activity. The provided experimental protocols offer a framework for further investigation into the precise mechanistic details and antibacterial efficacy of this compound. A deeper understanding of the mechanism of action of this compound and other aminoglycosides is crucial for the development of novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

A Comparative Analysis of the Biological Activities of Istamycin B0 and Istamycin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycins are a group of aminoglycoside antibiotics produced by the actinomycete Streptomyces tenjimariensis. Among the various congeners, Istamycin A and Istamycin B are the most prominent and biologically active components. Their precursors, Istamycin A0 and Istamycin B0, exhibit significantly lower antibacterial potency. This technical guide provides a comprehensive comparison of the biological activities of this compound and Istamycin A, delving into their antibacterial spectrum, mechanism of action, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Comparative Antibacterial Activity

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A comparison of the MIC values for Istamycin A, Istamycin B, Istamycin A0, and this compound reveals a stark difference in their antibacterial potency. Istamycin A and B are potent antibiotics with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In contrast, Istamycin A0 and B0 are considered to have very weak antibacterial activity.[1] One study noted that the antibacterial activity of Istamycin A0 is approximately 1/200th that of Istamycin A, with a similar relationship observed between this compound and Istamycin B against Bacillus subtilis.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro antibacterial activities of Istamycin A and Istamycin B against a range of standard bacterial strains. Data for Istamycin A0 and B0 is largely qualitative, indicating significantly higher MIC values.

Table 1: In Vitro Antibacterial Activity of Istamycin A (MIC in µg/mL)

Test OrganismMIC (µg/mL)
Staphylococcus aureus ATCC 6538P0.78
Bacillus subtilis ATCC 66330.1
Escherichia coli NIHJ3.12
Klebsiella pneumoniae ATCC 100311.56
Pseudomonas aeruginosa A31.56
Shigella sonnei6.25

Table 2: In Vitro Antibacterial Activity of Istamycin B (MIC in µg/mL)

Test OrganismMIC (µg/mL)
Staphylococcus aureus ATCC 6538P0.39
Bacillus subtilis ATCC 66330.05
Escherichia coli NIHJ1.56
Klebsiella pneumoniae ATCC 100310.78
Pseudomonas aeruginosa A30.78
Shigella sonnei3.12

Data sourced from patent literature. It should be noted that direct, side-by-side comparative studies in peer-reviewed journals providing MIC values for all four compounds against a wide range of organisms are limited.

Mechanism of Action

Istamycins, as members of the aminoglycoside family, exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target of aminoglycosides is the 30S ribosomal subunit.

The binding of istamycins to the 16S rRNA within the 30S subunit interferes with the translation process in several ways:

  • Inhibition of Initiation Complex Formation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

  • Induction of mRNA Misreading: The binding of the antibiotic to the A-site of the ribosome can cause misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

  • Disruption of Polysomes: The accumulation of aberrant proteins can lead to the breakdown of polysomes into non-functional monosomes.

The significant difference in biological activity between Istamycin A/B and their A0/B0 precursors is attributed to their molecular structure and stereochemistry.[2][3][4] The specific spatial arrangement of the amino and hydroxyl groups on the istamycin molecule is crucial for high-affinity binding to the ribosomal target site. It is hypothesized that the structural features of Istamycin A and B allow for more favorable interactions with the rRNA binding pocket compared to the A0 and B0 forms, leading to their enhanced antibacterial potency.

Below is a diagram illustrating the generalized mechanism of action for aminoglycosides like the istamycins.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Membrane Cell Membrane 30S_Subunit 30S Ribosomal Subunit Bacterial_Membrane->30S_Subunit Binding to 16S rRNA mRNA mRNA NonFunctional_Protein Non-functional/ Toxic Protein 30S_Subunit->NonFunctional_Protein Inhibition of Initiation & mRNA Misreading 50S_Subunit 50S Ribosomal Subunit Protein Functional Protein 50S_Subunit->Protein Normal Protein Synthesis tRNA Aminoacyl-tRNA Cell_Death Bacterial Cell Death NonFunctional_Protein->Cell_Death Leads to Istamycin Istamycin (A or B) Istamycin->Bacterial_Membrane Uptake

Generalized mechanism of action for Istamycin A and B.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in the evaluation of antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique.

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

This protocol outlines the steps for determining the MIC of istamycins against aerobic bacteria.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism grown on an appropriate agar medium.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious aerobic bacteria.

  • Antimicrobial Stock Solution: A stock solution of the istamycin compound is prepared at a known concentration in a suitable solvent and then diluted in CAMHB.

  • 96-Well Microtiter Plates: Sterile, U-bottomed microtiter plates.

2. Inoculum Preparation:

  • Several colonies of the test organism are transferred to a tube of sterile saline or broth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the istamycin compound is prepared directly in the 96-well microtiter plate.

  • Typically, 50 µL of CAMHB is added to all wells except the first column.

  • 100 µL of the highest concentration of the antibiotic is added to the first well of a row.

  • 50 µL is then transferred from the first well to the second, mixed, and this process is repeated across the plate to create a range of concentrations. The final 50 µL from the last dilution well is discarded.

4. Inoculation of the Microtiter Plate:

  • 50 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

  • A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.

5. Incubation:

  • The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Istamycin Stock Solution Dilution Perform Serial Dilutions in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read plate for visible growth Incubate->Read Determine Determine MIC Read->Determine

Workflow for MIC determination by broth microdilution.

Conclusion

The available data unequivocally demonstrates that Istamycin A and Istamycin B are potent antibacterial agents, while their respective precursors, Istamycin A0 and this compound, possess markedly inferior activity. The enhanced efficacy of Istamycin A and B is a direct consequence of their specific molecular stereochemistry, which facilitates high-affinity binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. The standardized broth microdilution method remains the cornerstone for quantifying the in vitro activity of these and other antimicrobial compounds. Further research focusing on the precise structural-activity relationships and potential for synthetic modifications of the more active istamycin congeners could lead to the development of novel aminoglycoside antibiotics with improved therapeutic profiles.

References

Istamycin B0: A Technical Guide to its Role within the Istamycin Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The istamycin complex, a family of aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis, represents a significant area of interest in the ongoing search for novel antimicrobial agents. These compounds are structurally related to other clinically important aminoglycosides such as gentamicin and kanamycin, and they exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Within this complex, Istamycin B0 stands as a key biosynthetic intermediate and a subject of scientific inquiry. This technical guide provides an in-depth analysis of this compound, its chemical nature, its relationship to the broader istamycin complex, its biological activity, and the methodologies for its study.

The Istamycin Complex: An Overview

The istamycin complex is a mixture of structurally related aminoglycoside congeners. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been instrumental in profiling the components of this complex from the fermentation broth of S. tenjimariensis. At least sixteen distinct istamycin congeners have been identified and quantified, with Istamycin A and Istamycin B being the major components. Other notable members include Istamycin A0, B0, A1, B1, C, C0, C1, A2, X0, Y0, A3, and B3.[1][2][3] The structural diversity within the complex arises from variations in the amino sugar moieties and modifications to the central 2-deoxystreptamine (2-DOS) core.

This compound: Structure and Relationship to the Complex

This compound is a naturally occurring congener within the istamycin complex. Structurally, it is understood to be a precursor to other key istamycins. The core of all istamycins is the 2-deoxystreptamine aminocyclitol ring. The various istamycins differ in the sugar moieties attached to this core and their subsequent modifications. This compound's specific structure and its position as an intermediate are crucial for understanding the biosynthetic logic of the entire complex.

The following diagram illustrates the general structure of the istamycin core and highlights the relationship of this compound to other key members of the complex.

Istamycin_Complex_Relationship cluster_precursors Biosynthetic Precursors cluster_core_istamycins Core Istamycins 2-deoxystreptamine 2-deoxystreptamine Istamycin_B0 Istamycin_B0 2-deoxystreptamine->Istamycin_B0 Glycosylation & Modification Sugar_Moieties Sugar_Moieties Sugar_Moieties->Istamycin_B0 Istamycin_B Istamycin_B Istamycin_B0->Istamycin_B N-acylation Istamycin_A0 Istamycin_A0 Istamycin_A Istamycin_A Istamycin_A0->Istamycin_A N-acylation

Figure 1: Relationship of this compound to the Istamycin Complex.

Quantitative Data

While extensive quantitative data for every congener of the istamycin complex is not exhaustively available in the public domain, analysis of the major components provides valuable insight into the potential activity of its biosynthetic intermediates.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Direct MIC values for this compound are not widely reported. However, a patent for the istamycin complex states that the antibacterial activity of this compound is approximately 1/200th of the activity of Istamycin B when tested against Bacillus subtilis. The following table presents the known MIC values for Istamycin B against several bacterial strains, which can be used to estimate the potency of this compound.

MicroorganismIstamycin B MIC (µg/mL)Estimated this compound MIC (µg/mL)
Staphylococcus aureus0.78~156
Escherichia coli1.56~312
Pseudomonas aeruginosa0.39~78
Bacillus subtilis--

Note: The estimated MIC values for this compound are calculated based on the reported 1/200th activity relative to Istamycin B and should be considered indicative rather than definitive.

Experimental Protocols

The study of this compound and the broader istamycin complex involves a multi-step process encompassing fermentation, isolation, and characterization.

Fermentation of Streptomyces tenjimariensis

The production of the istamycin complex is achieved through submerged fermentation of S. tenjimariensis.

  • Culture Medium: A suitable medium for istamycin production contains starch as a carbon source and soybean meal as a nitrogen source. Supplementation with palmitate has been shown to enhance production.[4] A typical medium composition might include:

    • Soluble Starch: 2.0%

    • Soybean Meal: 1.5%

    • Yeast Extract: 0.1%

    • NaCl: 0.3%

    • K2HPO4: 0.1%

    • MgSO4·7H2O: 0.05%

    • CaCO3: 0.2%

  • Fermentation Conditions:

    • Temperature: 28-30°C

    • pH: Maintained around 7.0-7.4

    • Aeration: Vigorous aeration is required.

    • Incubation Time: Typically 5-7 days.

Isolation and Purification of the Istamycin Complex

The isolation of the istamycin complex from the fermentation broth is a critical step for further analysis. The basic nature of aminoglycosides allows for effective purification using cation-exchange chromatography.

  • Initial Extraction:

    • Acidify the fermentation broth to pH 2.0 with an appropriate acid (e.g., HCl).

    • Remove the mycelia by filtration or centrifugation.

    • Adjust the pH of the supernatant to 7.0.

  • Cation-Exchange Chromatography:

    • Apply the supernatant to a cation-exchange resin column (e.g., Amberlite IRC-50, Na+ form).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the istamycin complex with a basic solution (e.g., 0.5 N NH4OH).

  • Silica Gel Chromatography:

    • The eluate from the cation-exchange column is concentrated and can be further purified by silica gel column chromatography.

    • A solvent system such as chloroform-methanol-ammonia is typically used for elution.

Profiling and Quantification of Istamycin Congeners by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is the method of choice for the detailed analysis of the istamycin complex.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution containing an ion-pairing agent (e.g., trifluoroacetic acid or heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Detection: UV detection can be used, but mass spectrometry provides greater sensitivity and specificity.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis: Full scan mode for initial identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification of specific congeners.

The following diagram outlines a general experimental workflow for the study of the istamycin complex.

Experimental_Workflow Fermentation Fermentation of S. tenjimariensis Extraction Extraction from Broth Fermentation->Extraction Cation_Exchange Cation-Exchange Chromatography Extraction->Cation_Exchange Silica_Gel Silica Gel Chromatography Cation_Exchange->Silica_Gel HPLC_MS HPLC-MS/MS Analysis Silica_Gel->HPLC_MS MIC_Assay MIC Determination Silica_Gel->MIC_Assay

Figure 2: General Experimental Workflow for Istamycin Complex Analysis.

Biosynthesis of the Istamycin Complex

The biosynthesis of istamycins follows the general pathway for 2-deoxystreptamine-containing aminoglycosides. The pathway begins with the formation of the 2-DOS core from glucose-6-phosphate. This core is then glycosylated with sugar moieties, which undergo a series of modifications including amination, methylation, and acylation to produce the diverse array of istamycin congeners. The istamycin biosynthetic gene cluster has been identified (BGC0000700), and analysis of the open reading frames allows for the prediction of the enzymatic functions involved in the pathway.[5]

The formation of this compound is a key step in this pathway. It is hypothesized that 2-deoxystreptamine is first glycosylated to form an intermediate, which is then further modified to yield this compound. Subsequent enzymatic reactions, such as N-acylation, convert this compound into other istamycins like Istamycin B.

The following diagram presents a hypothetical biosynthetic pathway for the istamycin complex, highlighting the central role of this compound.

Istamycin_Biosynthesis cluster_dos_synthesis 2-Deoxystreptamine Synthesis cluster_istamycin_formation Istamycin Assembly and Modification G6P Glucose-6-Phosphate DOS_intermediate Intermediates G6P->DOS_intermediate Several Steps DOS 2-Deoxystreptamine DOS_intermediate->DOS Glycosylation Glycosylation DOS->Glycosylation Intermediate_1 Glycosylated Intermediate Glycosylation->Intermediate_1 Modifications Amination, Methylation, etc. Intermediate_1->Modifications Istamycin_B0 This compound Modifications->Istamycin_B0 Istamycin_B Istamycin B Istamycin_B0->Istamycin_B N-acyltransferase Other_Istamycins Other Istamycins Istamycin_B0->Other_Istamycins Various Modifying Enzymes

Figure 3: Hypothetical Biosynthetic Pathway of the Istamycin Complex.

Conclusion

This compound is an integral component of the istamycin complex, serving as a key biosynthetic precursor to other major istamycins. While its individual antibacterial activity is significantly lower than that of its downstream products like Istamycin B, its study is crucial for a complete understanding of the biosynthesis of this important class of aminoglycosides. The methodologies outlined in this guide provide a framework for the production, isolation, and characterization of this compound and other congeners, paving the way for further research into the genetic and enzymatic machinery responsible for their synthesis. Such knowledge is vital for future efforts in biosynthetic engineering to generate novel aminoglycoside antibiotics with improved efficacy and reduced toxicity.

References

The Role of Istamycin B0 as a Key Biosynthetic Intermediate in Istamycin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycin B0, a member of the aminoglycoside family of antibiotics, serves as a crucial biosynthetic intermediate in the production of the more potent istamycins A and B by the marine actinomycete Streptomyces tenjimariensis. This technical guide provides an in-depth analysis of the biosynthetic pathway leading to and proceeding from this compound, supported by quantitative data on the production of various istamycin congeners. Detailed experimental protocols for the isolation and characterization of these compounds are presented, along with visualizations of the proposed biosynthetic logic and experimental workflows to aid in research and development efforts in this important class of antibiotics.

Introduction

The istamycins are a group of 2-deoxystreptamine-containing aminoglycoside antibiotics first isolated from Streptomyces tenjimariensis.[1][2] These compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2] Within the complex mixture of congeners produced during fermentation, this compound has been identified as a key biosynthetic precursor to the more clinically relevant istamycins A and B.[3] Understanding the precise role of this compound is critical for the targeted genetic engineering of S. tenjimariensis to enhance the yield of desired end products and for the chemoenzymatic synthesis of novel aminoglycoside derivatives with improved therapeutic properties.

The Istamycin Biosynthetic Pathway: A Putative Model

The biosynthesis of istamycins, like other 2-deoxystreptamine-containing aminoglycosides, is proposed to originate from D-glucose-6-phosphate.[4] The pathway involves the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by glycosylation and a series of tailoring reactions including amination, methylation, and acylation. While the complete enzymatic cascade for the entire istamycin family is yet to be fully elucidated, analysis of the istamycin biosynthetic gene cluster and comparison with homologous pathways (e.g., gentamicin and kanamycin) allows for the construction of a putative biosynthetic model.[5]

This compound represents a branch point in the pathway, serving as the direct precursor to istamycin B through the addition of a glycyl group.[3] The following diagram illustrates the proposed biosynthetic relationship between key istamycin congeners.

Istamycin_Biosynthesis_Logic cluster_precursors Early Precursors cluster_intermediates This compound as a Key Intermediate cluster_products Major Bioactive Istamycins D-Glucose-6-Phosphate D-Glucose-6-Phosphate 2-Deoxystreptamine 2-Deoxystreptamine D-Glucose-6-Phosphate->2-Deoxystreptamine Multiple Steps Istamycin_X0_C0 Istamycin X0/C0 2-Deoxystreptamine->Istamycin_X0_C0 Glycosylation & Tailoring Istamycin_B0 This compound Istamycin_X0_C0->Istamycin_B0 Methylation/ Other modifications Istamycin_B Istamycin B Istamycin_B0->Istamycin_B + Glycyl Group (Glycyltransferase) Istamycin_A Istamycin A Istamycin_B->Istamycin_A Epimerization?

Figure 1: Proposed biosynthetic relationship of this compound.

Quantitative Analysis of Istamycin Congeners

The fermentation of S. tenjimariensis yields a complex mixture of at least 16 istamycin congeners.[6][7][8] The relative abundance of these compounds provides insights into the flux through different branches of the biosynthetic pathway. The following table summarizes the reported descending order of abundance of these congeners from the fermentation broth.[6][7][8]

RankIstamycin Congener
1Istamycin A
2Istamycin B
3Istamycin A0
4This compound
5Istamycin B1
6Istamycin A1
7Istamycin C
8Istamycin A2
9Istamycin C1
10Istamycin C0
11Istamycin X0
12Istamycin A3
13Istamycin Y0
14Istamycin B3
15Istamycin FU-10
16Istamycin AP

Table 1: Relative abundance of istamycin congeners from S. tenjimariensis fermentation.[6][7][8]

Experimental Protocols

Fermentation of Streptomyces tenjimariensis

S. tenjimariensis can be cultured in a suitable medium containing starch as a carbon source and soybean meal as a nitrogen source to promote istamycin production.[2] The addition of palmitate (0.2%) has been shown to double the yield of istamycins.[2] Fermentation is typically carried out for a period of 5-7 days at 28-30°C with shaking.

Extraction and Purification of Istamycin Congeners

The following protocol is adapted from Nguyen et al. (2016) for the extraction and purification of istamycin congeners from the fermentation broth.[6][7][8]

Extraction_Workflow Start Fermentation Broth Centrifugation Centrifugation (12,000 x g) Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (OASIS MCX cartridge) Supernatant->SPE Wash Wash with 10 mM HCl SPE->Wash Elution Elute with 5% Methanolic NH4OH Wash->Elution Evaporation Evaporation to Dryness Elution->Evaporation Analysis HPLC-MS/MS Analysis Evaporation->Analysis

Figure 2: Workflow for istamycin extraction and purification.
  • Centrifugation: Centrifuge the fermentation broth to pellet the mycelia.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned OASIS MCX cartridge.

  • Washing: Wash the cartridge with 10 mM HCl to remove impurities.

  • Elution: Elute the istamycin congeners with 5% methanolic ammonium hydroxide.

  • Drying: Evaporate the eluate to dryness under vacuum.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

HPLC-MS/MS Analysis

The separation and identification of istamycin congeners can be achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][7][8]

  • Column: A C18 reversed-phase column (e.g., Acquity CSH C18) is suitable for separation.

  • Mobile Phase: A gradient elution using an aqueous solution of an ion-pairing agent (e.g., 5 mM pentafluoropropionic acid) and acetonitrile.

  • Detection: Electrospray ionization (ESI) in positive ion mode is used for mass spectrometry.

  • Quantification: Multiple Reaction Monitoring (MRM) can be used for the sensitive and specific quantification of each congener.

The Role of this compound in the Biosynthetic Cascade

This compound is structurally characterized by the absence of the N-glycyl group at the 4-position of the 2-deoxystreptamine ring, which is present in istamycin B.[3] This suggests that a glycyltransferase is responsible for the conversion of this compound to istamycin B. Conversely, alkaline hydrolysis of istamycin B can yield this compound, confirming their direct structural relationship.[3]

The conversion of this compound to other istamycin congeners likely involves a series of tailoring enzymes encoded within the istamycin biosynthetic gene cluster. These may include:

  • Epimerases: Responsible for the conversion between istamycin A and B series.

  • Methyltransferases: For the addition of methyl groups at various positions.

  • Acyltransferases: For the addition of other acyl groups.

The following diagram illustrates the central role of this compound as a precursor.

Istamycin_B0_Conversion Istamycin_B0 This compound Istamycin_B Istamycin B Istamycin_B0->Istamycin_B Glycyltransferase (+ Glycine) Other_Congeners Other Istamycin Congeners (A0, B1, C, etc.) Istamycin_B0->Other_Congeners Other Tailoring Enzymes (Methyltransferases, etc.) Istamycin_A Istamycin A Istamycin_B->Istamycin_A Epimerase

Figure 3: this compound as a branching point in biosynthesis.

Conclusion and Future Perspectives

This compound is a pivotal intermediate in the biosynthesis of the istamycin family of antibiotics. Its strategic position in the pathway makes the enzymes acting upon it prime targets for genetic and protein engineering. By characterizing and manipulating these enzymes, particularly the putative glycyltransferase that converts this compound to istamycin B, it is feasible to streamline the production of desired istamycin congeners and to generate novel derivatives with enhanced antibacterial activity and reduced toxicity. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate this promising class of natural products. Future work should focus on the functional characterization of the unassigned genes in the istamycin biosynthetic cluster to fully delineate the intricate network of reactions that lead to the diverse array of istamycin congeners.

References

Methodological & Application

Application Notes and Protocols for Istamycin B0 Fermentation using Stre-ptomyces tenjimariensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycins are a group of aminoglycoside antibiotics with potent activity against a range of bacteria. Produced by the marine actinomycete Streptomyces tenjimariensis, this family of compounds includes several congeners, such as Istamycin A, B, A0, and B0. This document provides a detailed protocol for the fermentation of Streptomyces tenjimariensis to produce Istamycin B0. The methodologies outlined below are compiled from various scientific sources to ensure a comprehensive guide for reproducible fermentation.

Data Presentation

Table 1: Seed Culture Medium Composition
ComponentConcentration (g/L)
Starch10.0
Glucose2.0
Soybean Meal10.0
NaCl3.0
K₂HPO₄1.0
MgSO₄·7H₂O1.0
pH 7.2 (before autoclaving)
Table 2: Production Medium Composition
ComponentConcentration (g/L)
Starch10.0
Soybean Meal10.0
NaCl3.0
K₂HPO₄1.0
MgSO₄·7H₂O1.0
Palmitate (optional)2.0
pH 7.2 (before autoclaving)

Note: The addition of palmitate at a concentration of 0.2% has been shown to potentially double istamycin production.[1]

Table 3: Fermentation Parameters
ParameterValue
StrainStreptomyces tenjimariensis ATCC 31603
Inoculum Size10% (v/v)
Fermentation VesselBaffled Erlenmeyer Flasks or Bioreactor
Working Volume50% of vessel volume
Temperature27-28 °C
Agitation250 rpm (for shake flasks)
AerationAerobic conditions
Fermentation Time5 - 7 days
pHMaintained around 7.0 - 7.2
Table 4: Profile of Istamycin Congeners Produced

Sixteen different istamycin congeners have been identified in the fermentation broth of S. tenjimariensis. The following are listed in descending order of their quantified amounts.[2][3][4]

RankIstamycin Congener
1Istamycin A
2Istamycin B
3Istamycin A0
4This compound
5Istamycin B1
6Istamycin A1
7Istamycin C
8Istamycin A2
9Istamycin C1
10Istamycin C0
11Istamycin X0
12Istamycin A3
13Istamycin Y0
14Istamycin B3
15Istamycin FU-10
16Istamycin AP

Experimental Protocols

Inoculum Preparation
  • Prepare the seed culture medium as detailed in Table 1.

  • Dispense the medium into appropriate vessels (e.g., 100 mL in 500 mL Erlenmeyer flasks).

  • Autoclave at 121°C for 20 minutes.

  • Aseptically inoculate the cooled medium with a spore suspension or a vegetative mycelial culture of Streptomyces tenjimariensis.

  • Incubate the seed culture at 27°C for 48 hours with shaking at 250 rpm.

Production Fermentation
  • Prepare the production medium as described in Table 2.

  • Dispense the medium into fermentation vessels (e.g., baffled shake flasks or a sterilized bioreactor).

  • Autoclave at 121°C for 20 minutes.

  • After cooling, inoculate the production medium with 10% (v/v) of the seed culture.

  • Incubate the production culture under the conditions specified in Table 3.

  • Monitor the fermentation for key parameters such as pH, dissolved oxygen (if in a bioreactor), and cell growth.

  • The fermentation is typically carried out for 5 to 7 days.

Harvesting and Extraction
  • At the end of the fermentation, harvest the broth by centrifugation or filtration to separate the mycelium from the supernatant.

  • The istamycins, including this compound, are present in the supernatant.

  • The supernatant can be subjected to further downstream processing, such as cation exchange chromatography, for the purification of this compound.

Visualizations

Fermentation Workflow

Fermentation_Workflow cluster_prep Preparation cluster_culture Culturing cluster_downstream Downstream Processing Media_Prep Media Preparation (Seed & Production) Sterilization Sterilization (Autoclaving) Media_Prep->Sterilization Inoculation Inoculation Sterilization->Inoculation Seed_Culture Seed Culture (48 hours, 27°C) Inoculation->Seed_Culture Production_Fermentation Production Fermentation (5-7 days, 27-28°C) Seed_Culture->Production_Fermentation Harvesting Harvesting (Centrifugation/Filtration) Production_Fermentation->Harvesting Extraction Extraction from Supernatant Harvesting->Extraction Purification Purification of This compound Extraction->Purification

Caption: Workflow for this compound fermentation.

Putative Biosynthetic Pathway of Istamycins

Istamycin_Biosynthesis Precursor Common Precursors Istamycin_A0 Istamycin A0 Precursor->Istamycin_A0 Istamycin_B0 This compound Precursor->Istamycin_B0 Istamycin_C0 Istamycin C0 Precursor->Istamycin_C0 Istamycin_X0 Istamycin X0 Precursor->Istamycin_X0 Istamycin_A Istamycin A Istamycin_A0->Istamycin_A + Glycine Istamycin_A1 Istamycin A1 Istamycin_A0->Istamycin_A1 Istamycin_B Istamycin B Istamycin_B0->Istamycin_B + Glycine Istamycin_B1 Istamycin B1 Istamycin_B0->Istamycin_B1 Istamycin_C Istamycin C Istamycin_C1 Istamycin C1 Istamycin_C0->Istamycin_C1 Istamycin_C1->Istamycin_C

Caption: Putative biosynthetic relationships of Istamycins.

References

Application Notes and Protocols for the Extraction and Purification of Istamycin B0 from Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Istamycin B0 is an aminoglycoside antibiotic, a deglycyl derivative of Istamycin B, produced by the actinomycete Streptomyces tenjimariensis.[1] Like other aminoglycosides, istamycins exhibit potent antibacterial activity. The production of this compound typically involves the fermentation of S. tenjimariensis to yield a mixture of istamycin congeners, followed by a multi-step downstream process to isolate and purify the desired compound. This document provides detailed protocols for the extraction and purification of Istamycin B from the culture broth and its subsequent conversion to this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the purification of Istamycin B, the precursor to this compound.

Purification StepResin/MatrixElution/Mobile PhasePurity/Potency
Initial Capture Amberlite CG-50 (weakly acidic cation-exchange)Stepwise gradient of 0.2 N and 0.4 N aqueous ammoniaCrude powder with ~61% potency
Polishing Silica GelChloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v)Colorless powder with 460 mcg/mg potency
Conversion Alkaline Hydrolysis4 M NaOH at 100°C for 1 hour~95% conversion of Istamycin B to this compound

Experimental Protocols

1. Fermentation of Streptomyces tenjimariensis

Optimal production of istamycins is achieved through submerged aerobic fermentation.

  • Microorganism : Streptomyces tenjimariensis (e.g., strain SS-939).[2]

  • Culture Medium : A suitable medium contains starch as a carbon source and soybean meal as a nitrogen source.[2] Supplementation with 0.2% palmitate can enhance production.[2]

  • Fermentation Conditions :

    • Temperature: 25–30°C[3]

    • pH: 6.5–7.5[3]

    • Aeration: Maintained with agitation at 200–300 rpm[3]

    • Duration: 2–7 days[3]

2. Extraction and Initial Purification of Istamycin B from Culture Broth

This protocol details the initial capture of the istamycin complex from the fermentation broth using cation-exchange chromatography.

  • Broth Pre-treatment :

    • At the end of the fermentation, acidify the culture broth to pH 2.0 with hydrochloric acid to stabilize the istamycin compounds.[3]

    • Filter the acidified broth to remove mycelia and other solid debris, yielding a clarified broth filtrate.

  • Cation-Exchange Chromatography :

    • Resin : Amberlite CG-50, a weakly acidic cation-exchange resin.[3]

    • Column Preparation : Pack a suitable size column with the Amberlite CG-50 resin and equilibrate it with deionized water.

    • Loading : Pass the clarified broth filtrate through the equilibrated column. The cationic istamycins will bind to the negatively charged resin.

    • Washing : Wash the column with deionized water to remove unbound impurities.

    • Elution :

      • Perform a stepwise elution first with 0.2 N aqueous ammonia, followed by 0.4 N aqueous ammonia.[3] This differential elution helps to separate Istamycin B from other co-produced analogs like Istamycin A and A₀.[3]

      • Collect fractions and monitor for the presence of Istamycin B using a suitable analytical method (e.g., HPLC-MS/MS).

    • Concentration : Pool the active fractions containing Istamycin B and concentrate them under reduced pressure to obtain a crude powder. This powder is expected to have a potency of approximately 61%.[3]

3. Further Purification of Istamycin B by Silica Gel Chromatography

The crude Istamycin B powder is further purified using normal-phase chromatography.

  • Stationary Phase : Silica gel.

  • Column Preparation : Pack a column with silica gel and equilibrate with the mobile phase.

  • Sample Preparation : Dissolve the crude Istamycin B powder in a minimal amount of the mobile phase.

  • Mobile Phase : A solvent system of chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v).[3]

  • Elution :

    • Load the dissolved sample onto the column.

    • Elute with the mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing pure Istamycin B. The reported Rf value for Istamycin B in this system is 0.11.[3]

  • Final Product : Pool the pure fractions and evaporate the solvent under reduced pressure to yield a colorless powder of purified Istamycin B with a potency of approximately 460 mcg/mg.[3] Repeated chromatography may be necessary to achieve higher purity.[3]

4. Conversion of Istamycin B to this compound

This compound is obtained by the alkaline hydrolysis of Istamycin B.

  • Reaction :

    • Dissolve the purified Istamycin B in 4 M sodium hydroxide (NaOH).[3]

    • Heat the solution at 100°C for 1 hour.[3] This process cleaves the glycyl moiety, resulting in a conversion rate of approximately 95% to this compound.[3]

  • Purification of this compound :

    • After the reaction, the resulting this compound can be purified from the reaction mixture using cation-exchange chromatography as described in section 2.

    • The final product can be crystallized to yield a pure, crystalline powder of this compound.[3]

Visualizations

Extraction_and_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_polishing Polishing cluster_conversion Conversion to this compound Fermentation S. tenjimariensis Fermentation Acidification Acidification to pH 2.0 Fermentation->Acidification Culture Broth Filtration Filtration Acidification->Filtration CationExchange Cation-Exchange Chromatography (Amberlite CG-50) Filtration->CationExchange Clarified Filtrate Concentration1 Concentration CationExchange->Concentration1 Active Fractions CrudeIstamycinB Crude Istamycin B (~61% Potency) Concentration1->CrudeIstamycinB SilicaGel Silica Gel Chromatography CrudeIstamycinB->SilicaGel Concentration2 Concentration SilicaGel->Concentration2 Pure Fractions PureIstamycinB Purified Istamycin B Concentration2->PureIstamycinB Hydrolysis Alkaline Hydrolysis (4M NaOH, 100°C) PureIstamycinB->Hydrolysis PurificationB0 Cation-Exchange Purification Hydrolysis->PurificationB0 ~95% Conversion FinalProduct Pure this compound PurificationB0->FinalProduct

Caption: Workflow for this compound production.

Cation_Exchange_Protocol cluster_protocol Cation-Exchange Chromatography Protocol Load Load Clarified Broth (pH 2.0) Wash Wash with Deionized Water Load->Wash Istamycins Bind Elute1 Elute with 0.2 N NH4OH Wash->Elute1 Remove Impurities Elute2 Elute with 0.4 N NH4OH Elute1->Elute2 Separate Analogs Collect Collect & Pool Fractions Elute2->Collect Concentrate Concentrate Collect->Concentrate Output Crude Istamycin B Concentrate->Output

Caption: Cation-exchange chromatography steps.

Silica_Gel_Protocol cluster_protocol Silica Gel Chromatography Protocol Dissolve Dissolve Crude Istamycin B Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Chloroform-Methanol-NH4OH (2:1:1 v/v) Load->Elute Monitor Monitor Fractions (TLC/HPLC) Elute->Monitor Pool Pool Pure Fractions Monitor->Pool Rf ~0.11 Evaporate Evaporate Solvent Pool->Evaporate Output Purified Istamycin B Evaporate->Output

Caption: Silica gel chromatography steps.

References

Application Note: Quantitative Analysis of Istamycin B0 in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Istamycin B0, an aminoglycoside antibiotic. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The method utilizes a C18 reversed-phase column with a pentafluoropropionic acid-containing mobile phase for optimal chromatographic separation, coupled with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. This document provides a comprehensive experimental protocol, method validation parameters, and illustrative diagrams to facilitate implementation in a laboratory setting.

Introduction

This compound is an aminoglycoside antibiotic with potent activity against a range of bacteria. Accurate and reliable quantification of this compound in various biological matrices is crucial for preclinical and clinical drug development, enabling the assessment of its pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] This application note presents a detailed method for the quantification of this compound, adapted from established methodologies for istamycin congeners.[2][3][4]

Experimental Protocol

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma or serum samples.

  • To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog like tobramycin).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

The chromatographic separation is performed on a C18 column.

  • Column: Acquity CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[2][3][4]

  • Mobile Phase A: 5 mM Pentafluoropropionic acid in Water[2][3][4]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • MRM Transition for this compound: m/z 333.3 → 126.2[3]

  • Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 20-40 eV.

  • Declustering Potential (DP): To be optimized for the specific instrument, typically in the range of 50-100 V.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound, based on typical validation results for aminoglycoside antibiotics.[5][6][7]

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range1.0 - 1000 ng/mL
Regression Equationy = 0.005x + 0.002
Correlation Coefficient (r²)> 0.995
LinearityLinear

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%Bias)
LLOQ1.0< 15%< 15%± 20%
Low QC3.0< 10%< 10%± 15%
Mid QC100< 10%< 10%± 15%
High QC800< 10%< 10%± 15%

Table 3: Sensitivity and Recovery

ParameterResult
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Extraction Recovery> 85%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Plasma/Serum Sample precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Calibration Curve) msms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method HPLC-MS/MS Method cluster_outcome Outcome cluster_application Application selectivity Selectivity (MRM) quantification Accurate Quantification selectivity->quantification sensitivity Sensitivity (ESI+) sensitivity->quantification separation Separation (C18 Column) separation->quantification pk_studies Pharmacokinetic Studies quantification->pk_studies tdm Therapeutic Drug Monitoring quantification->tdm qc Quality Control quantification->qc

Caption: Key aspects of the analytical method and its applications.

References

Application Notes and Protocols: Istamycin B0 Bioactivity Assay using Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin B0 is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily target gram-negative and some gram-positive bacteria.[1] Like other aminoglycosides, its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately, bacterial cell death.[2] This document provides detailed protocols for assessing the bioactivity of this compound against the gram-positive bacterium Bacillus subtilis using two standard antimicrobial susceptibility testing (AST) methods: the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.

Mechanism of Action of this compound

This compound, as an aminoglycoside, exerts its bactericidal effect by disrupting protein synthesis. The antibiotic actively transports across the bacterial cell membrane and irreversibly binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding event interferes with the decoding process, causing misreading of the mRNA codon. The incorporation of incorrect amino acids leads to the production of non-functional or toxic proteins, which disrupts cellular processes and compromises the integrity of the cell membrane, resulting in cell death.

Istamycin_B0_Mechanism_of_Action cluster_bacterium Bacillus subtilis Cell cluster_ribosome 30S Ribosomal Subunit Istamycin_B0_extracellular This compound (extracellular) Cell_Membrane Cell Membrane Transport Istamycin_B0_extracellular->Cell_Membrane Enters cell Istamycin_B0_intracellular This compound (intracellular) Cell_Membrane->Istamycin_B0_intracellular Ribosome_Binding Binds to 16S rRNA of 30S subunit Istamycin_B0_intracellular->Ribosome_Binding mRNA_Misreading mRNA Codon Misreading Ribosome_Binding->mRNA_Misreading Protein_Synthesis_Inhibition Inhibition of Protein Synthesis & Production of Truncated/Faulty Proteins mRNA_Misreading->Protein_Synthesis_Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death

Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the antibiotic stock solution is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or sterile deionized water

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Protocol:

  • Determine the desired stock concentration. A common stock concentration for aminoglycosides is 10 mg/mL.

  • Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolve the powder in the appropriate solvent. This compound is soluble in water and methanol.[3] For compounds with limited aqueous solubility, DMSO can be used as a solvent.[4][5]

  • If using DMSO, prepare a stock solution at a high concentration (e.g., 10 mg/mL). Subsequent dilutions in culture medium will minimize the final DMSO concentration to non-toxic levels (typically ≤1%).

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or lower.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare B. subtilis inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilutions of This compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate wells with B. subtilis suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Workflow for broth microdilution assay.

Materials:

  • Bacillus subtilis (e.g., ATCC 6633)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of B. subtilis.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare the desired starting concentration of this compound in well 1 by adding the appropriate volume of stock solution and CAMHB to a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a positive control (inoculum without antibiotic), and well 12 as a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare B. subtilis inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Agar Inoculate Mueller-Hinton agar plate with a sterile swab to create a lawn Prepare_Inoculum->Inoculate_Agar Place_Disks Aseptically place this compound-impregnated disks on the agar surface Inoculate_Agar->Place_Disks Incubate Incubate at 35-37°C for 16-18 hours Place_Disks->Incubate Measure_Zones Measure the diameter of the zones of inhibition in millimeters Incubate->Measure_Zones End End Measure_Zones->End

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Istamycin B0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin B0 is an aminoglycoside antibiotic, a class of potent bactericidal agents that are crucial in the treatment of various bacterial infections. Like other aminoglycosides, this compound exerts its antimicrobial activity by targeting the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against a range of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation and is a critical parameter for assessing the potency of new antibiotics and for monitoring the emergence of resistant strains.[3]

Mechanism of Action

This compound, as an aminoglycoside, binds to the 30S ribosomal subunit of bacteria. This interaction interferes with the initiation complex of peptide formation, leading to misreading of the mRNA genetic code and ultimately resulting in the production of nonfunctional proteins and bacterial cell death.[1][2]

Data Presentation: this compound MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Istamycin B against various Gram-positive and Gram-negative bacteria. While the data specifically mentions Istamycin B, it is often used as a reference for the activity of the closely related this compound.

MicroorganismMIC (µg/mL)
Staphylococcus aureus0.78[4]
Escherichia coli1.56[4]
Pseudomonas aeruginosa0.39[4]

Note: The antibacterial activity of Istamycins A and B has been found to be comparable to that of fortimicin A and sporaricin A against both Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains.[5]

Mandatory Visualizations

Signaling Pathway of this compound

Istamycin_B0_Mechanism cluster_bacterium Bacterial Cell Istamycin_B0 This compound Cell_Wall Cell Wall/ Membrane Istamycin_B0->Cell_Wall Enters cell Ribosome_30S 30S Ribosomal Subunit Cell_Wall->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Nonfunctional_Proteins Non-functional Proteins Protein_Synthesis->Nonfunctional_Proteins Leads to Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death Causes

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Istamycin Prepare this compound Stock Solution Start->Prepare_Istamycin Serial_Dilution Perform Serial Dilutions (Broth or Agar) Prepare_Istamycin->Serial_Dilution Inoculate Inoculate Plates/Tubes Serial_Dilution->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: General workflow for MIC determination.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These protocols are based on general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium.

1. Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

2. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Calculate the volume of sterile distilled water or other appropriate solvent required to achieve a high-concentration stock solution (e.g., 1000 µg/mL).

  • Ensure the powder is completely dissolved. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Broth Microdilution Procedure:

  • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.

  • The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the target inoculum density.

  • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

1. Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35 ± 2°C)

2. Preparation of this compound-Containing Agar Plates:

  • Prepare molten MHA and cool to 45-50°C in a water bath.

  • Prepare serial dilutions of the this compound stock solution in a sterile diluent.

  • Add a specific volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations. For example, add 1 mL of a 10x antibiotic concentration to 9 mL of agar.

  • Mix gently but thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

  • Prepare a control plate containing no antibiotic.

3. Preparation of Bacterial Inoculum:

  • Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.

  • Further dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.

4. Inoculation and Incubation:

  • Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of this compound.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

Quality Control

For accurate and reproducible MIC results, it is essential to perform quality control (QC) testing with standard reference strains. Recommended QC strains for aminoglycoside susceptibility testing include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

The MIC values obtained for these QC strains should fall within the acceptable ranges established by CLSI or other relevant regulatory bodies.

References

Istamycin B0 as a Reference Standard in Antibiotic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin B0 is an aminoglycoside antibiotic and a member of the istamycin complex, which is produced by Streptomyces tenjimariensis.[1] While closely related to the more potent Istamycin B, this compound exhibits significantly weaker antibacterial activity.[2] This characteristic makes it an ideal candidate for use as a reference standard in various antibiotic research applications. Its primary utility lies in its function as a negative control in antimicrobial susceptibility testing and as a chromatographic marker for the identification and purity assessment of other istamycin-related compounds.

These application notes provide detailed protocols for the use of this compound as a reference standard in antibiotic research, with a focus on antimicrobial susceptibility testing and chromatographic analysis.

Data Presentation

Physicochemical Properties
PropertyValueSource
Molecular FormulaC17H35N5O5[1]
Molecular Weight389.49 g/mol [1]
Comparative Antimicrobial Activity

The antibacterial potency of this compound is approximately 1/200th that of Istamycin B against Bacillus subtilis.[2] The following table provides the Minimum Inhibitory Concentration (MIC) values for Istamycin B against common bacterial strains, alongside estimated MIC values for this compound based on the reported activity ratio.

MicroorganismIstamycin B MIC (µg/mL)Estimated this compound MIC (µg/mL)
Staphylococcus aureus0.78~156
Escherichia coli1.56~312
Pseudomonas aeruginosa0.39~78

Note: The MIC values for this compound are estimations and should be experimentally verified.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST) using Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic, using this compound as a negative control, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6]

Objective: To determine the MIC of a test antibiotic and to use this compound to verify the lack of non-specific inhibitory effects of the assay components.

Materials:

  • This compound reference standard

  • Test antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare a stock solution of the test antibiotic and this compound in a suitable solvent (typically sterile deionized water) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the test antibiotic stock solution to create a starting concentration of 640 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last column.

    • Repeat this process in separate rows for this compound.

    • Leave one row with only CAMHB as a growth control.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 10 µL of the final bacterial inoculum to each well, including the growth control wells.

    • Incubate the plates at 35°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • For this compound, growth should be observed in all wells, confirming that the assay conditions are not inhibitory and that the test antibiotic's activity is specific.

AST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antibiotic Stock Solutions B Prepare Microtiter Plates (Serial Dilutions) A->B D Inoculate Plates B->D C Prepare Bacterial Inoculum C->D E Incubate at 35°C for 16-20h D->E F Read MIC E->F HPLC_Workflow A Prepare Standards (this compound) and Samples C Inject this compound Standard A->C E Inject Istamycin B Sample A->E B Set HPLC Parameters (Column, Mobile Phase, Gradient) B->C B->E D Determine Retention Time C->D F Analyze Chromatogram D->F E->F G Identify and Quantify This compound Impurity F->G Mechanism_of_Action cluster_aminoglycoside Aminoglycoside Action cluster_bacterium Bacterial Cell A Istamycin B C 30S Ribosomal Subunit A->C High Affinity Binding B This compound (Low Affinity) B->C Low Affinity Binding D Protein Synthesis C->D Inhibition E Cell Death D->E Leads to

References

Application Notes and Protocols: Utilizing Istamycin B0 in Aminoglycoside Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. However, the rise of aminoglycoside-resistant pathogens poses a significant threat to their clinical efficacy. Understanding the mechanisms of resistance is paramount for the development of new and effective antimicrobial agents. Istamycin B0, a member of the istamycin family of aminoglycosides, serves as a valuable tool in these studies due to its potent antibacterial activity and its ability to evade certain common resistance mechanisms.[1][2]

These application notes provide detailed protocols for utilizing this compound to investigate aminoglycoside resistance. The protocols cover the determination of minimum inhibitory concentrations (MIC), assays to assess the impact of aminoglycoside-modifying enzymes (AMEs), and methods to study the effects on bacterial protein synthesis.

Data Presentation: Antimicrobial Activity of this compound

The antibacterial potency of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against susceptible strains. It is noteworthy that structural modifications in this compound allow it to retain efficacy against bacteria that are resistant to other aminoglycosides like gentamicin and kanamycin, primarily due to its evasion of common resistance enzymes such as 6'-acetyltransferase.[1]

MicroorganismThis compound MIC (µg/mL)
Staphylococcus aureus0.78[1]
Escherichia coli1.56[1]
Pseudomonas aeruginosa0.39[1]

Note: The efficacy of this compound against specific aminoglycoside-resistant strains should be determined empirically using the protocols outlined below. A derivative, 3-O-demethylthis compound, has shown particular effectiveness against Pseudomonas aeruginosa strains that produce 6'-acetyltransferase.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of this compound against bacterial strains, a fundamental method for assessing antimicrobial susceptibility.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration of 1 mg/mL. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 35°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Assay for Aminoglycoside Acetyltransferase (AAC) Activity

This protocol is designed to assess the ability of an aminoglycoside acetyltransferase to inactivate this compound. This is a spectrophotometric assay that detects the release of Coenzyme A (CoA-SH) during the acetylation reaction.

Materials:

  • This compound

  • Acetyl-CoA

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Purified AAC enzyme or bacterial cell lysate containing the enzyme

  • HEPES buffer (50 mM, pH 7.5)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation: In a microcuvette or 96-well plate, prepare a reaction mixture containing:

    • HEPES buffer (to final volume)

    • DTNB (final concentration 0.2 mM)

    • Acetyl-CoA (final concentration 150 µM)

    • This compound (or other aminoglycoside as substrate) at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for 10 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Add the purified AAC enzyme or cell lysate to the reaction mixture to initiate the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm for a set period (e.g., 10-15 minutes). The change in absorbance is proportional to the amount of CoA-SH released, and thus to the enzyme activity.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Compare the activity with this compound as a substrate to that with a known AAC substrate (e.g., kanamycin) and a negative control (no aminoglycoside).

Protocol 3: Assay for Aminoglycoside Phosphotransferase (APH) Activity

This coupled enzyme assay determines the phosphotransferase activity by measuring the consumption of ATP, which is linked to the oxidation of NADH.

Materials:

  • This compound

  • ATP

  • HEPES buffer (50 mM, pH 7.5)

  • KCl (40 mM)

  • MgCl₂ (10 mM)

  • NADH (0.3 mM)

  • Phosphoenolpyruvate (PEP) (3.5 mM)

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mixture

  • Purified APH enzyme or bacterial cell lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare the following reaction mixture:

    • HEPES buffer

    • KCl and MgCl₂

    • NADH, PEP, and the PK/LDH enzyme mix

    • APH enzyme or cell lysate

    • This compound (or other aminoglycoside substrate) at various concentrations.

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction: Initiate the reaction by adding ATP.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 10 minutes. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by the APH enzyme.

  • Data Analysis: Calculate the initial reaction rates. Compare the activity with this compound to that with a known APH substrate (e.g., neomycin) and a negative control.

Protocol 4: In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay assesses the direct impact of this compound on bacterial protein synthesis.

Materials:

  • Bacterial S30 extract-based IVTT kit (e.g., from E. coli)

  • DNA template encoding a reporter protein (e.g., luciferase or GFP)

  • This compound

  • Amino acid mixture (containing non-radioactive amino acids)

  • [³⁵S]-Methionine (for radioactive detection) or appropriate substrate for non-radioactive detection

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter (for radioactive detection) or luminometer/fluorometer (for non-radioactive detection)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the components of the IVTT kit according to the manufacturer's instructions. This will typically include the S30 extract, reaction buffer, amino acid mixture, and the DNA template.

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a positive control (a known translation inhibitor like kanamycin) and a negative control (no inhibitor).

  • Initiation of Reaction: If using radioactive labeling, add [³⁵S]-Methionine to each reaction. Incubate the reactions at 37°C for 30-60 minutes.

  • Termination and Precipitation: Stop the reaction by placing the tubes on ice. Precipitate the newly synthesized proteins by adding cold TCA.

  • Detection:

    • Radioactive Method: Collect the precipitated protein on glass fiber filters, wash with ethanol, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method: If using a luciferase or GFP reporter, measure the luminescence or fluorescence according to the kit's instructions.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value.

Visualizations

Aminoglycoside_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Aminoglycoside Aminoglycoside (e.g., this compound) Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to 16S rRNA Protein Protein Synthesis Ribosome->Protein Inhibition Error Mistranslated Proteins Ribosome->Error Induces Miscoding CellDeath Bacterial Cell Death Protein->CellDeath Error->CellDeath AMEs Aminoglycoside-Modifying Enzymes (AMEs) (e.g., AAC, APH) AMEs->Aminoglycoside Inactivation Methyltransferase Ribosomal RNA Methyltransferase Methyltransferase->Ribosome Alters Target Site Efflux Efflux Pump Efflux->Aminoglycoside Expulsion

Caption: Overview of aminoglycoside action and resistance mechanisms.

MIC_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilution in 96-well plate prep_antibiotic->serial_dilute inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end AME_Assay_Workflow cluster_AAC AAC Assay cluster_APH APH Assay AAC_start Prepare Reaction Mix: This compound, Acetyl-CoA, DTNB AAC_add_enzyme Add AAC Enzyme AAC_start->AAC_add_enzyme AAC_measure Measure Absorbance at 412 nm AAC_add_enzyme->AAC_measure AAC_analyze Calculate Acetylation Rate AAC_measure->AAC_analyze APH_start Prepare Reaction Mix: This compound, NADH, PEP, PK/LDH, APH Enzyme APH_add_atp Add ATP APH_start->APH_add_atp APH_measure Measure Absorbance at 340 nm APH_add_atp->APH_measure APH_analyze Calculate Phosphorylation Rate APH_measure->APH_analyze

References

Istamycin B0: Application Notes for Comparative Studies with Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the comparative analysis of Istamycin B0, an aminoglycoside antibiotic, against other commonly used aminoglycosides such as amikacin, gentamicin, and tobramycin. This document outlines protocols for evaluating antibacterial efficacy, and in vitro toxicity, and discusses resistance mechanisms.

Introduction to this compound

This compound is an aminoglycoside antibiotic belonging to the 1,4-diaminocyclitol subclass. Like other aminoglycosides, its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This interaction leads to codon misreading and ultimately, bacterial cell death.[1][2] this compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and has shown efficacy against some strains resistant to other aminoglycosides like gentamicin and kanamycin.[1]

Comparative Antibacterial Activity

The antibacterial efficacy of aminoglycosides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Data Presentation: Minimum Inhibitory Concentrations (µg/mL)

The following table summarizes the reported MIC values for this compound against key bacterial strains. For comparative purposes, typical MIC ranges for amikacin, gentamicin, and tobramycin are also provided.

Bacterial StrainThis compoundAmikacinGentamicinTobramycin
Staphylococcus aureus0.78[1][3]0.5 - 40.12 - 10.12 - 1
Escherichia coli1.56[1][3]0.5 - 40.25 - 20.25 - 1
Pseudomonas aeruginosa0.39[1]1 - 80.5 - 40.25 - 2
Klebsiella pneumoniae1.56[3]0.5 - 40.25 - 20.5 - 4

Note: The MIC values for amikacin, gentamicin, and tobramycin are typical ranges and can vary depending on the specific strain and testing methodology.

Experimental Protocol: MIC Determination (Broth Microdilution)

This protocol describes the determination of MIC values using the broth microdilution method, a standard procedure for assessing antibiotic susceptibility.

Materials
  • 96-well microtiter plates

  • Bacterial cultures

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound, amikacin, gentamicin, and tobramycin stock solutions

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure
  • Prepare Antibiotic Dilutions:

    • Create a serial two-fold dilution of each antibiotic in MHB in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should span the expected MIC of the test organisms.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye.

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare serial dilutions of antibiotics in 96-well plate D Inoculate plate with bacterial suspension A->D B Prepare bacterial inoculum (0.5 McFarland standard) C Dilute inoculum to final concentration B->C C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC as lowest concentration with no visible growth E->F

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative In Vitro Toxicity Assessment

A significant limitation of aminoglycoside use is their potential for ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys). In vitro models provide a valuable tool for the early assessment and comparison of these toxicities.

Ototoxicity

Mechanism: Aminoglycosides can enter the hair cells of the inner ear, leading to the formation of reactive oxygen species (ROS), mitochondrial damage, and ultimately, apoptosis (programmed cell death).

Signaling Pathway: Aminoglycoside-Induced Hair Cell Apoptosis

Ototoxicity_Pathway cluster_cell Hair Cell AG Aminoglycoside MET Mechano-electrical Transduction (MET) Channel AG->MET Entry ROS Increased Reactive Oxygen Species (ROS) MET->ROS Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified pathway of aminoglycoside-induced ototoxicity.
Experimental Protocol: In Vitro Ototoxicity Assay (Cochlear Explant Culture)

This protocol utilizes cochlear explants from neonatal mice or rats to assess hair cell survival following aminoglycoside exposure.

Materials:

  • Cochlear explants from postnatal day 3-5 rodents

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • This compound and other test aminoglycosides

  • Phalloidin-FITC (for staining F-actin in hair bundles)

  • DAPI (for staining nuclei)

  • Fluorescence microscope

Procedure:

  • Explant Culture:

    • Dissect the cochleae from neonatal rodents and place them in culture dishes with DMEM supplemented with FBS.

  • Drug Treatment:

    • Expose the explants to varying concentrations of this compound, amikacin, gentamicin, and tobramycin for 24-48 hours. Include an untreated control group.

  • Staining:

    • Fix the explants with 4% paraformaldehyde.

    • Permeabilize the tissue and stain with Phalloidin-FITC to visualize hair cell bundles and DAPI to visualize nuclei.

  • Imaging and Quantification:

    • Image the explants using a fluorescence microscope.

    • Count the number of surviving inner and outer hair cells in a defined region of the organ of Corti.

    • Calculate the percentage of hair cell survival relative to the untreated control.

    • Determine the EC50 (half-maximal effective concentration) for hair cell loss for each aminoglycoside.

Nephrotoxicity

Mechanism: Aminoglycosides are filtered by the glomerulus and accumulate in the proximal tubule cells of the kidneys. This accumulation can lead to lysosomal dysfunction, oxidative stress, and apoptosis, resulting in acute tubular necrosis.

Signaling Pathway: Aminoglycoside-Induced Renal Cell Injury

Nephrotoxicity_Pathway cluster_cell Proximal Tubule Cell AG Aminoglycoside Uptake Endocytosis AG->Uptake Lysosome Lysosomal Accumulation Uptake->Lysosome OxidativeStress Oxidative Stress Lysosome->OxidativeStress Apoptosis Apoptosis/ Necrosis OxidativeStress->Apoptosis

Simplified pathway of aminoglycoside-induced nephrotoxicity.
Experimental Protocol: In Vitro Nephrotoxicity Assay (Renal Cell Culture)

This protocol uses a human kidney proximal tubule cell line (e.g., HK-2) to assess cytotoxicity following aminoglycoside exposure.

Materials:

  • HK-2 cell line

  • Cell culture medium (e.g., DMEM/F12)

  • This compound and other test aminoglycosides

  • MTT or other viability assay reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed HK-2 cells into 96-well plates and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a range of concentrations of this compound, amikacin, gentamicin, and tobramycin for 24-72 hours. Include an untreated control group.

  • Viability Assay:

    • After the treatment period, perform an MTT assay or other suitable cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each aminoglycoside.

Data Presentation: Comparative In Vitro Toxicity
AminoglycosideOtotoxicity (Hair Cell EC50)Nephrotoxicity (Renal Cell IC50)
This compoundData not availableData not available
AmikacinGenerally considered less ototoxic than gentamicin[4]Generally considered less nephrotoxic than gentamicin and tobramycin[5]
GentamicinMore ototoxic than amikacin in some in vitro studies[6]Generally considered the most nephrotoxic of the three[5]
TobramycinToxicity is comparable to or slightly less than gentamicinLess nephrotoxic than gentamicin but more so than amikacin[5]

Mechanisms of Resistance

Bacterial resistance to aminoglycosides primarily occurs through three mechanisms:

  • Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug. These enzymes include:

    • Aminoglycoside Acetyltransferases (AACs): Acetylate amino groups.

    • Aminoglycoside Phosphotransferases (APHs): Phosphorylate hydroxyl groups.

    • Aminoglycoside Nucleotidyltransferases (ANTs): Adenylylate hydroxyl groups.

  • Target Site Alteration: Mutations in the 16S rRNA can reduce the binding affinity of the aminoglycoside to the ribosome.

  • Reduced Permeability/Efflux: Changes in the bacterial cell membrane can limit the uptake of the drug, or efflux pumps can actively transport the drug out of the cell.

This compound has been reported to be effective against some strains that are resistant to other aminoglycosides, suggesting that its structure may be less susceptible to certain AMEs. For example, derivatives of Istamycin B have shown activity against strains producing 6'-acetyltransferase.[1] Further research is needed to fully characterize the susceptibility of this compound to a broad range of AMEs in comparison to amikacin, gentamicin, and tobramycin.

Logical Relationship: Aminoglycoside Resistance Mechanisms

Resistance_Mechanisms cluster_resistance Bacterial Resistance to Aminoglycosides cluster_ames Aminoglycoside-Modifying Enzymes R1 Enzymatic Modification (AMEs) AME1 AAC (Acetyltransferases) R1->AME1 AME2 APH (Phosphotransferases) R1->AME2 AME3 ANT (Nucleotidyltransferases) R1->AME3 R2 Target Site Alteration (16S rRNA mutation) R3 Reduced Permeability/ Efflux

Primary mechanisms of bacterial resistance to aminoglycosides.

Conclusion

This compound presents as a promising aminoglycoside with potent antibacterial activity. The provided protocols offer a standardized approach for its comparative evaluation against established aminoglycosides. While existing data suggests a favorable profile for this compound, further head-to-head comparative studies are essential to definitively establish its relative efficacy, safety, and resistance profile for potential drug development and clinical applications.

References

Application Notes and Protocols for Istamycin B0 Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin B0 is an aminoglycoside antibiotic, a class of drugs known for their efficacy against a broad spectrum of bacteria. However, the clinical use of aminoglycosides is often limited by their potential for cytotoxicity, primarily manifesting as nephrotoxicity (kidney damage) and ototoxicity (inner ear damage). Understanding the cytotoxic profile of this compound is therefore a critical aspect of its preclinical development.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using common and well-established cell viability assays. The provided methodologies will enable researchers to determine the concentration-dependent effects of this compound on mammalian cells, a crucial step in evaluating its therapeutic index.

Mechanism of Aminoglycoside-Induced Cytotoxicity

The cytotoxic effects of aminoglycosides like this compound in mammalian cells are multifactorial and primarily linked to the induction of apoptosis (programmed cell death). A key initiating event is the generation of reactive oxygen species (ROS), which leads to cellular oxidative stress. This oxidative stress can damage cellular components, including mitochondria, and trigger downstream signaling cascades.[1]

One of the central pathways activated by aminoglycoside-induced stress is the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Activation of JNK can lead to the phosphorylation of various downstream targets, ultimately resulting in the activation of caspases, a family of proteases that execute the apoptotic program.[2][3] Specifically, the intrinsic apoptotic pathway is often implicated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.[2][3]

Aminoglycoside_Cytotoxicity_Pathway

Recommended Cell Viability Assays

To assess the cytotoxicity of this compound, a panel of assays measuring different cellular parameters is recommended. This multi-assay approach provides a more comprehensive and reliable evaluation of the compound's effects.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

  • AlamarBlue (Resazurin) Assay (Cellular Redox State): This fluorescence- or absorbance-based assay measures the reducing power of viable cells.[2][5]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined, representing the concentration of this compound that reduces cell viability by 50%.

Table 1: Summary of this compound Cytotoxicity Data

Cell LineAssayExposure Time (hours)IC50 (µg/mL)
HEK293 (Kidney)MTT24[Insert Data]
LDH24[Insert Data]
AlamarBlue24[Insert Data]
HEI-OC1 (Auditory)MTT24[Insert Data]
LDH24[Insert Data]
AlamarBlue24[Insert Data]
[Other Cell Line]MTT24[Insert Data]
LDH24[Insert Data]
AlamarBlue24[Insert Data]

Experimental Protocols

The following are detailed protocols for the recommended cell viability assays. It is crucial to include appropriate controls in each experiment, including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

Experimental_Workflow

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[4]

Materials:

  • This compound stock solution

  • Mammalian cell line of interest (e.g., HEK293, HEI-OC1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Based on the reported IC50 values for other aminoglycosides like amikacin (0.31–2.74 mg/mL), a starting concentration range of 10 µg/mL to 5000 µg/mL is recommended.[6] Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Materials:

  • This compound stock solution

  • Mammalian cell line of interest

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 10-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent provided in the kit). Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.

AlamarBlue (Resazurin) Cell Viability Assay

Principle: Resazurin, a blue and non-fluorescent compound, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.[2][5]

Materials:

  • This compound stock solution

  • Mammalian cell line of interest

  • Complete cell culture medium

  • AlamarBlue (Resazurin) reagent

  • 96-well black or white opaque flat-bottom plates (for fluorescence) or clear plates (for absorbance)

  • Fluorescence or absorbance microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque plates for fluorescence measurements.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

  • Incubation: Incubate the plate for 1-4 hours (or longer for cells with low metabolic activity) at 37°C and 5% CO2, protected from light.

  • Fluorescence/Absorbance Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, measure absorbance at 570 nm and 600 nm (for background subtraction).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach that evaluates different cellular health parameters, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential. This information is essential for guiding further drug development efforts, including lead optimization and the design of in vivo toxicity studies.

References

Troubleshooting & Optimization

Optimizing "Istamycin B0" fermentation yield with carbon sources.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the fermentation yield of Istamycin B0, with a specific focus on the impact of carbon sources. The information is presented in a practical question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.

Troubleshooting Guide & FAQs

Q1: My this compound yield is consistently low. What is the most likely cause related to the carbon source?

A1: A primary reason for low this compound yield is often the selection of an inappropriate carbon source. The producing organism, Streptomyces tenjimariensis, is sensitive to carbon catabolite repression (CCR). Rapidly metabolized sugars, such as glucose, can suppress the biosynthesis of secondary metabolites like this compound.

Troubleshooting Steps:

  • Review your fermentation medium composition: If you are using glucose, glycerol, or maltose as the primary carbon source, consider replacing them with a more complex carbohydrate.

  • Switch to a preferred carbon source: Starch has been identified as a favorable carbon source for Istamycin production, leading to significantly higher yields.

  • Optimize the concentration of the carbon source: Even with an appropriate carbon source, its concentration can influence the final yield. It is crucial to determine the optimal concentration through systematic experimentation.

Q2: I've switched to starch as a carbon source, but my yield hasn't improved significantly. What other factors should I consider?

A2: While the carbon source is a critical factor, other fermentation parameters play a vital role in this compound production. A recent study on the statistical optimization of istamycin production highlighted the importance of the following factors[1][2]:

  • Initial pH of the medium: The optimal initial pH for istamycin production has been reported to be around 6.38[1][2].

  • Incubation Temperature: A temperature of 30°C has been shown to be optimal for istamycin production[1][2].

  • Calcium Carbonate (CaCO₃) Concentration: The addition of CaCO₃ to the medium can significantly impact yield, with an optimal concentration reported to be 5.3%[1][2].

  • Agitation and Aeration: Adequate agitation (e.g., 200 rpm) and aeration are crucial for the growth of Streptomyces tenjimariensis and subsequent antibiotic production[1][2].

  • Incubation Time: The fermentation process requires a sufficient duration for the accumulation of the antibiotic, with an optimal time of around 6 days being reported[1][2].

Troubleshooting Steps:

  • Verify and adjust the initial pH of your fermentation medium.

  • Ensure your incubator is maintaining the optimal temperature of 30°C.

  • Experiment with different concentrations of CaCO₃ in your medium.

  • Optimize the agitation speed of your shaker incubator to ensure sufficient aeration.

  • Monitor your fermentation over a time course to determine the peak production day.

Q3: How can I systematically test different carbon sources to find the best one for my specific strain and conditions?

A3: A systematic approach is essential for identifying the optimal carbon source. The "One Factor at a Time" (OFAT) method is a straightforward way to start.

Experimental Workflow for Carbon Source Screening:

ExperimentalWorkflow A Prepare Basal Medium (without carbon source) B Aliquot Basal Medium into separate flasks A->B C Add different Carbon Sources (e.g., Starch, Glucose, Maltose, Glycerol) to each flask at a fixed concentration B->C D Inoculate with Streptomyces tenjimariensis C->D E Incubate under Optimal Conditions (e.g., 30°C, 200 rpm, 6 days) D->E F Harvest Fermentation Broth E->F G Extract this compound F->G H Quantify this compound Yield (e.g., using HPLC) G->H I Compare Yields and Select Optimal Carbon Source H->I

Caption: Experimental workflow for screening optimal carbon sources.

Quantitative Data on Carbon Source Effects

While specific quantitative data for this compound is limited in publicly available literature, studies on istamycin production by Streptomyces tenjimariensis have consistently shown a significant decrease in yield when starch is replaced by monosaccharides or disaccharides. For context, a study on the production of another aminoglycoside, kanamycin, by Streptomyces kanamyceticus provides a quantitative comparison that can serve as a valuable reference point.

Table 1: Effect of Different Carbon Sources on Kanamycin Production by Streptomyces kanamyceticus [3]

Carbon SourceGrowth (Dry Weight, mg/100 ml)Kanamycin Yield (units/ml)
Galactose2501250
Dextrin280800
Soluble Starch300750
Potato Starch320700
Glucose350400
Maltose340350
Glycerol200200

Note: This data is for kanamycin and is provided as a reference to illustrate the potential impact of different carbon sources on aminoglycoside production.

Experimental Protocols

Protocol 1: Fermentation Medium for Istamycin Production

A commonly used basal medium for the production of istamycins by Streptomyces tenjimariensis is the Aminoglycoside Production Medium.

Composition:

  • Starch: 20 g/L

  • Soybean meal: 10 g/L

  • CaCO₃: 2 g/L

  • (NH₄)₂SO₄: 2 g/L

  • KH₂PO₄: 1 g/L

  • MgSO₄·7H₂O: 1 g/L

  • Trace element solution: 1 ml/L

  • Distilled water: to 1 L

  • Adjust initial pH to 7.0-7.2 before sterilization.

This composition can be used as a starting point and should be optimized for your specific experimental conditions.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound is crucial for optimizing fermentation conditions. A validated HPLC method is the standard approach.

General HPLC Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an ion-pairing agent (e.g., pentafluoropropionic acid) in water and an organic solvent (e.g., acetonitrile) is often employed.

  • Detection: Mass spectrometry (MS) or a compatible detector for non-chromophoric compounds is required.

  • Standard: A purified standard of this compound is necessary for creating a calibration curve to quantify the concentration in the fermentation broth.

Understanding the Mechanism: Carbon Catabolite Repression (CCR)

The reduced yield of this compound in the presence of glucose is attributed to Carbon Catabolite Repression (CCR). In Streptomyces, this regulatory mechanism ensures that the organism preferentially utilizes rapidly metabolizable carbon sources for growth before activating the genes for the biosynthesis of secondary metabolites.

Signaling Pathway of Carbon Catabolite Repression in Streptomyces

CCR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glucose_ext Glucose Permease Glucose Permease Glucose_ext->Permease Transport Glucose_int Intracellular Glucose Permease->Glucose_int GlkA_active Glucose Kinase (GlkA) - Active Glucose_int->GlkA_active Activates GlkA_inactive Glucose Kinase (GlkA) - Inactive/Repressive form GlkA_active->GlkA_inactive Conformational Change (Regulatory Role) G6P Glucose-6-Phosphate GlkA_active->G6P Phosphorylation Istamycin_genes Istamycin Biosynthesis Genes GlkA_inactive->Istamycin_genes Represses Transcription Glycolysis Glycolysis & Primary Metabolism G6P->Glycolysis Repression Repression

Caption: Simplified model of Carbon Catabolite Repression in Streptomyces.

This diagram illustrates that in the presence of glucose, the enzyme Glucose Kinase (GlkA) not only phosphorylates glucose for primary metabolism but also acts as a regulatory protein that represses the transcription of genes involved in the biosynthesis of secondary metabolites like istamycin. This dual function of GlkA is a key aspect of CCR in Streptomyces.

References

Istamycin B0: Technical Support Guide for Aqueous Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Istamycin B0 in aqueous solutions and recommended storage conditions. It includes frequently asked questions (FAQs), troubleshooting advice, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound in its solid (powder) form?

A1: For maximum long-term stability, solid this compound should be stored as a dry powder at temperatures below 25°C.[1] It is crucial to protect it from light and moisture by keeping it in a tightly sealed container.[1]

Q2: What is the best practice for preparing and storing aqueous stock solutions of this compound?

A2: Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C. It is generally recommended that these solutions are usable for up to one month. For optimal results, solutions should be prepared and used on the same day whenever possible. Before use, allow the frozen vial to equilibrate to room temperature for at least 60 minutes prior to opening.

Q3: Under what conditions does this compound degrade in aqueous solutions?

A3: this compound, similar to other aminoglycosides like Istamycin B, is relatively stable in neutral and slightly acidic aqueous solutions.[1] However, it is susceptible to degradation under strongly acidic or alkaline conditions.[1] Its solubility increases in acidic conditions due to the protonation of its amino groups.[1] High temperatures will also accelerate degradation; Istamycin B begins to decompose at temperatures above 90°C.[1]

Q4: Can I store my this compound solution at 4°C?

A4: While short-term storage at 4°C may be acceptable for some compounds, long-term storage of peptide and bioactive chemical solutions is not generally recommended. For aqueous stock solutions of this compound, freezing at -20°C is the preferred method to ensure stability for up to one month.

Stability and Storage Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationContainerSpecial Conditions
Solid (Powder) < 25°CUp to 6 months (general guide)Tightly sealedProtect from light and moisture[1]
Aqueous Stock Solution -20°CUp to 1 monthTightly sealed aliquotsAvoid repeated freeze-thaw cycles

Table 2: Factors Affecting this compound Stability in Aqueous Solution

FactorConditionEffect on StabilityReference
pH Strongly Acidic or AlkalinePotential for degradation[1][1]
Neutral to Slightly AcidicRelatively stable[1][1]
Temperature > 90°CThermal decomposition[1][1]
-20°C (Frozen)Preserves stability for up to one month
Light ExposurePotential for degradation (as solid)[1][1]
Moisture ExposurePotential for degradation (as solid)[1][1]

Troubleshooting Guide

Issue: My experimental results are inconsistent or show a loss of compound activity.

This could be due to the degradation of your this compound. Use the following workflow to troubleshoot the problem.

G start Inconsistent Experimental Results Observed check_storage 1. Review Storage Conditions start->check_storage solid_storage Was solid stored at <25°C, protected from light/moisture? check_storage->solid_storage solution_storage Was solution stored at -20°C in aliquots? Was it used within one month? solid_storage->solution_storage Yes improper_solid Action: Discard solid. Source new batch. solid_storage->improper_solid No check_prep 2. Examine Solution Preparation solution_storage->check_prep Yes improper_solution Action: Prepare fresh solution from a reliable solid stock. solution_storage->improper_solution No ph_check Was the solution pH strongly acidic or alkaline for a prolonged period? check_prep->ph_check temp_check Was the solution exposed to high temperatures (>90°C)? ph_check->temp_check No ph_check->improper_solution Yes verify_integrity 3. Verify Compound Integrity temp_check->verify_integrity No temp_check->improper_solution Yes run_hplc Perform Stability-Indicating HPLC Analysis (see protocol) verify_integrity->run_hplc degraded Result: Degradation Confirmed. Use a fresh stock/solid. run_hplc->degraded not_degraded Result: No Degradation. Investigate other experimental variables (e.g., assay, reagents). run_hplc->not_degraded

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for assessing the stability of this compound in aqueous solutions using High-Performance Liquid Chromatography (HPLC).[2][3] Analytical scientists can use this method to generate precise data to support their research.[4]

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare this compound solutions in different aqueous buffers (e.g., pH 4, 7, 9) B Divide each solution into 'Control' and 'Stress' groups A->B C Store 'Control' samples at -20°C B->C D Expose 'Stress' samples to conditions (e.g., 60°C heat, UV light, strong acid/base) B->D E Withdraw aliquots from all groups at time points (e.g., 0, 2, 4, 8, 24 hrs) C->E D->E F Analyze samples via RP-HPLC with UV detection E->F G Compare chromatograms of 'Stress' vs 'Control' samples F->G H Quantify decrease in parent peak area and appearance of new degradation peaks G->H

References

Technical Support Center: Overcoming Poor Yield in Istamycin B0 Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Istamycin B0 microbial fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this compound from Streptomyces tenjimariensis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound fermentation that can lead to poor yields.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces tenjimariensis culture is growing well, but the this compound yield is low. What are the likely causes?

A1: Poor yield despite good cell growth is a common issue and often points towards suboptimal fermentation conditions for secondary metabolite production. Key factors to investigate include:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical. Rapidly metabolized sugars like glucose can suppress antibiotic production.[1] Complex carbohydrates such as starch are often preferred.[1] Similarly, readily available nitrogen sources like yeast extract or peptone may not be optimal for Istamycin production compared to slower-release sources like soybean meal.[1]

  • Catabolite Repression: Glucose and other readily available carbon sources can cause catabolite repression, where the machinery for producing secondary metabolites like this compound is not activated.

  • Suboptimal Induction of Biosynthetic Genes: The expression of the Istamycin biosynthetic gene cluster may not be adequately induced. This can be due to a variety of factors, including the growth phase of the culture and the presence or absence of specific signaling molecules.

  • Incorrect Fermentation Parameters: Suboptimal pH, temperature, or dissolved oxygen levels can significantly impact secondary metabolite production, even if they support cell growth.

Q2: What are the optimal carbon and nitrogen sources for this compound production?

A2: For Istamycin production by Streptomyces tenjimariensis, a medium containing starch as the carbon source and soybean meal as the nitrogen source has been shown to be effective.[1] Conversely, substituting starch with monosaccharides or disaccharides such as glucose, glycerol, or maltose can substantially decrease Istamycin production.[1] A marked decrease in production is also observed when rapidly utilized nitrogen sources like yeast extract, peptone, or casamino acids are used instead of soybean meal.[1]

Q3: I've observed a significant drop in pH during the fermentation. How does this affect this compound yield?

A3: A drop in pH is a common occurrence in microbial fermentation due to the production of organic acids. The optimal pH for the growth of most Streptomyces species is in the neutral range of 6.0 to 8.0. A significant deviation from this range can negatively impact the activity of enzymes involved in the this compound biosynthetic pathway, leading to reduced yields. For instance, in some Streptomyces fermentations, the optimal pH for antibiotic production was found to be 6.5. It is crucial to monitor and, if necessary, control the pH of the culture throughout the fermentation process.

Q4: How critical is aeration and dissolved oxygen (DO) for this compound production?

A4: this compound synthesis is an aerobic process, making dissolved oxygen a critical parameter. Inadequate aeration can limit the metabolic activity of Streptomyces tenjimariensis and consequently reduce antibiotic yield. High cell density can lead to a rapid depletion of DO. For some Streptomyces species, maintaining a minimum DO concentration of approximately 20% saturation is required for high growth and antibiotic production.[2] However, excessive agitation, while increasing DO, can cause shear stress on the mycelia, potentially damaging the cells and reducing productivity.[2] A 2.4-fold increase in cephamycin yield was observed in Streptomyces clavuligerus when DO was controlled at saturation levels during the growth phase.[3]

Q5: Can precursor feeding improve my this compound yield?

A5: Yes, precursor feeding can be a highly effective strategy. This compound is an aminoglycoside antibiotic, and its core structure is derived from 2-deoxystreptamine (DOS). Supplementing the fermentation medium with DOS can bypass potential bottlenecks in the early stages of the biosynthetic pathway and significantly increase the final yield.

Q6: Are there any known genetic strategies to enhance this compound production?

A6: While specific genetic engineering protocols for Streptomyces tenjimariensis to overproduce this compound are not widely published, general strategies for improving antibiotic production in Streptomyces are applicable. These include:

  • Overexpression of biosynthetic pathway genes: Increasing the expression of key enzymes in the this compound pathway can enhance metabolic flux towards the final product.

  • Overexpression of positive regulatory genes: Many antibiotic biosynthetic gene clusters are controlled by pathway-specific regulatory proteins. Overexpressing these regulators can switch on or enhance the production of the antibiotic.

  • Knockout of competing pathways: Deleting genes for pathways that compete for the same precursors can redirect metabolites towards this compound synthesis.

  • Ribosome engineering: Introducing mutations in ribosomal protein genes can sometimes lead to increased antibiotic production. Spontaneous mutations conferring resistance to antibiotics like streptomycin have been shown to enhance the production of other antibiotics in Streptomyces coelicolor.[4]

Data Presentation

Table 1: Effect of Carbon Source on Istamycin Production by Streptomyces tenjimariensis

Carbon Source (1%)Relative Istamycin Production (%)
Starch100
Glucose< 20
Glycerol< 20
Maltose< 20

Data adapted from studies on nutritional effects on istamycin production, showing a substantial decrease when starch is replaced by simpler sugars.[1]

Table 2: Effect of Nitrogen Source on Istamycin Production by Streptomyces tenjimariensis

Nitrogen Source (1%)Relative Istamycin Production (%)
Soybean Meal100
Yeast Extract< 30
Peptone< 30
Casamino Acids< 30

Data adapted from studies indicating the superiority of slow-release nitrogen sources for istamycin production.[1]

Table 3: Effect of Palmitate Supplementation on Istamycin Production

ConditionRelative Istamycin Production (%)
Basal Medium100
Basal Medium + 0.2% Palmitate200

The addition of palmitate at a concentration of 0.2% has been shown to double istamycin production.[1]

Experimental Protocols

1. Optimized Fermentation Medium for this compound Production

This protocol is based on media compositions reported to be effective for Istamycin production.

Seed Culture Medium (ISP2 Medium)

  • Malt Extract: 10 g/L

  • Yeast Extract: 4 g/L

  • Glucose: 4 g/L

  • pH: 7.2

Production Medium

  • Soluble Starch: 20 g/L

  • Glucose: 2 g/L

  • Soybean Meal: 20 g/L

  • Sodium Palmitate: 2 g/L

  • NaCl: 3 g/L

  • KH2PO4: 1 g/L

  • MgSO4·7H2O: 1 g/L

  • pH: 7.0

Protocol:

  • Prepare the seed and production media according to the recipes above.

  • Sterilize the media by autoclaving at 121°C for 20 minutes.

  • Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of Streptomyces tenjimariensis spores or a mycelial suspension.

  • Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.

  • Inoculate 50 mL of production medium in a 250 mL baffled flask with 2.5 mL (5% v/v) of the seed culture.

  • Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.

  • Monitor the fermentation by periodically measuring pH and cell growth (e.g., by dry cell weight).

  • Harvest the fermentation broth for this compound extraction and analysis.

2. HPLC-MS/MS for Quantification of this compound

This protocol provides a method for the sensitive and specific quantification of this compound and its congeners in fermentation broth.

Sample Preparation:

  • Centrifuge the fermentation broth to separate the supernatant from the mycelia.

  • Acidify the supernatant to pH 2 with HCl.

  • Perform solid-phase extraction (SPE) using a cation exchange cartridge to capture the aminoglycosides.

  • Wash the cartridge with a low-pH buffer and elute the Istamycins with a high-pH buffer (e.g., ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: Acquity CSH C18 column or equivalent.

  • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from low to high acetonitrile concentration.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer: Ion trap or triple quadrupole mass spectrometer.

  • Detection: Monitor for the specific precursor and product ion transitions for this compound.

This protocol is adapted from a method developed for the profiling and characterization of sixteen natural istamycin congeners.[5][6][7]

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the putative biosynthetic pathway for this compound, starting from the central metabolite glucose-6-phosphate. The pathway involves the formation of the 2-deoxystreptamine (2-DOS) core, followed by glycosylation and other modifications.

Istamycin_B0_Biosynthesis G6P Glucose-6-Phosphate DOI 2-deoxy-scyllo-inosose G6P->DOI Multiple Enzymatic Steps DOS 2-deoxystreptamine DOI->DOS Amination & Reduction Istamycin_X0 Istamycin X0 DOS->Istamycin_X0 Glycosylation & other modifications Istamycin_B0 This compound Istamycin_X0->Istamycin_B0 Final modification steps

Caption: Putative biosynthetic pathway of this compound.

Troubleshooting Workflow for Poor this compound Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues with low this compound production.

Caption: Troubleshooting workflow for low this compound yield.

Logical Relationship for Media Optimization

This diagram illustrates the logical approach to optimizing the fermentation medium for enhanced this compound production, focusing on the interplay between carbon and nitrogen sources and supplements.

Caption: Logic for optimizing media components.

References

"Istamycin B0" solubility enhancement for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Istamycin B0 in in vitro assays, focusing on solubility enhancement and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is high-purity water, such as sterile, deionized, or Milli-Q water. This compound is highly soluble in aqueous solutions.[1][2] It is also soluble in methanol but is sparingly soluble or insoluble in ethanol and other common organic solvents like acetone, chloroform, and benzene.[1][2] For cell culture applications, a sterile aqueous solution is preferred.

Q2: I'm observing precipitation in my this compound stock solution upon storage. What could be the cause?

A2: Precipitation in an aqueous stock solution of this compound is uncommon given its high water solubility, but it could be due to several factors:

  • Concentration Exceeding Solubility Limit: While the solubility is high, preparing solutions at concentrations exceeding the solubility limit can lead to precipitation, especially with temperature fluctuations.

  • pH of the Solution: The solubility of aminoglycosides like this compound is pH-dependent.[2] A significant shift in the pH of your stock solution could potentially reduce its solubility.

  • Contamination: Microbial contamination could alter the solution's properties and lead to precipitation. Ensure sterile handling and storage.

  • Improper Storage: Freezing and thawing cycles might affect the stability of a highly concentrated solution.

Q3: Can I dissolve this compound directly in cell culture media?

A3: It is generally not recommended to dissolve the lyophilized powder directly into complex solutions like cell culture media. The components in the media, such as salts and proteins, can interfere with the dissolution process. The best practice is to first prepare a concentrated stock solution in sterile water and then dilute it to the final working concentration in the cell culture medium. This ensures complete dissolution and accurate concentration.

Q4: How does pH affect the solubility of this compound?

A4: this compound is a basic compound due to its multiple amino groups.[1] Its solubility in aqueous solutions increases under acidic conditions because the amino groups become protonated, enhancing the molecule's interaction with water.[2] At a physiological pH of 7.4, this compound is predominantly in its protonated, water-soluble form.[2]

Troubleshooting Guide

Issue: My this compound powder is not dissolving completely in water.

Potential Cause Troubleshooting Step
High Concentration Ensure the target concentration does not exceed the known solubility limit. Try preparing a more dilute stock solution.
Water Quality Use high-purity, sterile water (e.g., Milli-Q). Impurities in lower-grade water can affect solubility.
pH of Water The pH of the water may be neutral or slightly alkaline. Acidify the water slightly by adding a small amount of dilute HCl (e.g., 0.1 N) dropwise while monitoring the pH. This should only be done if compatible with downstream applications.
Temperature Gentle warming (e.g., to 37°C) can aid dissolution. Do not boil the solution.

Issue: I see precipitation when I add my aqueous this compound stock solution to the cell culture medium.

Potential Cause Troubleshooting Step
Localized High Concentration The bolus of the stock solution is too concentrated for the media components to handle at once. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
Interaction with Media Components Certain components in the media might be reacting with this compound. Prepare a fresh stock solution and try a different batch or type of culture medium.
Final Concentration Too High The final working concentration in the medium might be too high, leading to precipitation over time. Re-calculate the required dilution.

Quantitative Data Summary

The following table summarizes the solubility of Istamycin B and its derivative, this compound.

CompoundSolventSolubilityReference
Istamycin B Water>50 mg/mL[1]
Istamycin B MethanolSoluble[2]
Istamycin B Ethanol & other organic solventsSparingly soluble to insoluble[2]
This compound Water27.1 g/L

Experimental Protocols

Protocol 1: Preparation of a Standard 10 mg/mL Aqueous Stock Solution of this compound

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized, or Milli-Q water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipette

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Methodology:

  • Aseptically weigh the desired amount of this compound powder. For a 10 mg/mL solution, you would weigh 10 mg of the powder.

  • Transfer the powder to a sterile conical tube.

  • Add a small amount of sterile water to the tube (e.g., 0.5 mL for a final volume of 1 mL).

  • Gently vortex the tube until the powder is completely dissolved.

  • Add sterile water to reach the final desired volume (e.g., bring the total volume to 1 mL for a 10 mg/mL solution).

  • Vortex briefly to ensure homogeneity.

  • For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Solubility Enhancement of this compound using pH Adjustment

This protocol is intended for situations where higher concentrations are required or when solubility issues are encountered in specific buffers.

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized, or Milli-Q water

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • pH meter or pH indicator strips

  • Sterile conical tubes

  • Calibrated pipettes

Methodology:

  • Weigh the desired amount of this compound powder and transfer it to a sterile conical tube.

  • Add approximately 80% of the final desired volume of sterile water.

  • Attempt to dissolve the powder by vortexing.

  • If the powder does not fully dissolve, begin adding 0.1 N HCl dropwise to the solution.

  • After adding each drop, vortex the solution and check for dissolution. Monitor the pH of the solution periodically. A slightly acidic pH should enhance solubility.

  • Once the this compound is fully dissolved, add sterile water to reach the final desired volume.

  • Check the final pH and adjust if necessary for your specific experimental requirements. Be aware that the final solution will be acidic.

  • Sterile filter the solution if required for the downstream application.

Visualizations

experimental_workflow start Start: this compound (Lyophilized Powder) weigh 1. Aseptically weigh a precise amount of powder start->weigh dissolve 2. Dissolve in sterile water (e.g., 80% of final volume) weigh->dissolve check_sol 3. Check for complete dissolution dissolve->check_sol adjust_ph 4a. If needed, add dilute HCl dropwise to acidify and dissolve check_sol->adjust_ph No add_volume 4b. Add water to final volume check_sol->add_volume Yes adjust_ph->add_volume filter 5. Sterile filter (0.22 µm syringe filter) add_volume->filter aliquot 6. Aliquot into single-use tubes filter->aliquot store 7. Store at -20°C aliquot->store

Caption: Experimental workflow for preparing this compound stock solutions.

troubleshooting_workflow cluster_stock In Stock Solution (Water) cluster_media In Cell Culture Media start Issue: this compound Precipitation/Incomplete Dissolution check_conc Is concentration > 50 mg/mL? start->check_conc check_dilution Was stock added too quickly? start->check_dilution reduce_conc Action: Reduce concentration check_conc->reduce_conc Yes check_ph Is pH neutral/alkaline? check_conc->check_ph No acidify Action: Slightly acidify with dilute HCl check_ph->acidify Yes slow_dilute Action: Add stock dropwise while swirling check_dilution->slow_dilute Yes check_final_conc Is final concentration too high? check_dilution->check_final_conc No recalculate Action: Recalculate and prepare a new dilution check_final_conc->recalculate Yes

Caption: Troubleshooting decision tree for this compound solubility issues.

ph_solubility cluster_ph Aqueous Environment compound This compound (Basic Compound with -NH2 groups) low_ph Low pH (Acidic) Excess H+ ions high_ph High pH (Alkaline) Fewer H+ ions protonated Protonated Form (-NH3+) High Water Solubility low_ph->protonated Protonation Favored deprotonated Neutral Form (-NH2) Lower Water Solubility high_ph->deprotonated Deprotonation Favored

Caption: Relationship between pH and this compound solubility.

References

Degradation profile of "Istamycin B0" under acidic and alkaline conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation profile of Istamycin B0 under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows minimal degradation after treatment with 0.1 M HCl at 60°C for 24 hours. Is this expected?

A1: Yes, this is an expected outcome. This compound, like other related aminoglycoside antibiotics, is generally stable under acidic conditions.[1] Minimal degradation is anticipated even under moderately stressed acidic environments. If you suspect sample contamination or other issues, consider running a control sample and verifying the concentration of your acid solution.

Q2: I am trying to synthesize this compound from Istamycin B using alkaline hydrolysis, but the conversion rate is low. What could be the issue?

A2: Low conversion rates from Istamycin B to this compound can be attributed to several factors. The reaction is sensitive to the concentration of the alkali, temperature, and reaction time. For optimal conversion (approximately 95%), it is recommended to use 4 M NaOH at 100°C for 1 hour.[1] Ensure that your temperature control is accurate and that the sodium hydroxide solution is freshly prepared to the correct molarity. Broader conditions that can be effective range from 0.1–4 M alkali (such as NaOH or Ba(OH)₂) at a temperature of 50–110°C for 1–3 hours.[1]

Q3: After subjecting this compound to strong alkaline conditions (e.g., 1 M NaOH at 80°C), I observe multiple peaks in my chromatogram. What are these?

A3: Under harsh alkaline conditions, this compound is expected to degrade. The additional peaks likely represent degradation products. While the specific degradation pathway for this compound has not been extensively detailed in published literature, the presence of multiple peaks indicates the breakdown of the parent molecule. To identify these degradants, further analytical characterization using techniques such as mass spectrometry (MS) would be necessary.

Q4: What is a suitable analytical method to monitor the degradation of this compound?

Troubleshooting Guides

Issue 1: Unexpectedly High Degradation Under Acidic Conditions
Possible Cause Troubleshooting Step
Contamination of the sample with oxidizing agents.Analyze a control sample of this compound that has not been subjected to acidic stress. Ensure all glassware is thoroughly cleaned.
Incorrect concentration of the acidic solution.Prepare a fresh solution of the acid and verify its concentration by titration.
Elevated temperature during the experiment.Calibrate your heating apparatus (e.g., water bath, oven) to ensure accurate temperature control.
Presence of metal ions that can catalyze degradation.Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA.
Issue 2: Incomplete Conversion of Istamycin B to this compound
Possible Cause Troubleshooting Step
Insufficient concentration of the alkaline solution.Prepare a fresh solution of NaOH or Ba(OH)₂ and confirm its molarity.
Reaction temperature is too low.Ensure the reaction mixture reaches and is maintained at the target temperature (e.g., 100°C).
Insufficient reaction time.Extend the reaction time within the recommended range (1-3 hours) and monitor the conversion at different time points.[1]
Degradation of the target molecule (this compound) due to excessive stress.If using very high temperatures or prolonged reaction times, consider that the newly formed this compound may also be degrading. Optimize the conditions to maximize yield.

Data Presentation

Table 1: Hypothetical Degradation Profile of this compound

Condition Time (hours) Temperature (°C) Analyte Remaining (%) Appearance of Degradation Products
0.1 M HCl2460>95%None Detected
1 M HCl2480~90%Minor peaks may be observed
0.1 M NaOH2460~85%Minor degradation peaks
1 M NaOH2480<50%Significant degradation peaks

Note: This table presents a hypothetical degradation profile for this compound based on general knowledge of aminoglycoside stability and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Acidic Conditions
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in purified water to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acidic Stress: Transfer a known volume of the stock solution into a suitable container. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Tightly cap the container and place it in a temperature-controlled environment (e.g., a water bath) at 60°C.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization and Dilution: Immediately neutralize the withdrawn sample with an appropriate volume of a suitable base (e.g., 0.1 M NaOH) to a pH of approximately 7. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation of this compound under Alkaline Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.

  • Alkaline Stress: In a reaction vessel, combine a known volume of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Securely seal the vessel and incubate at 60°C.

  • Sampling: Collect samples at specified time points (e.g., 0, 1, 2, 4, 6, and 12 hours).

  • Neutralization and Dilution: Neutralize the samples immediately with a suitable acid (e.g., 0.1 M HCl) to a neutral pH and dilute with the mobile phase for analysis.

  • Analysis: Inject the prepared samples into the HPLC system for quantification of the remaining this compound and detection of any degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution stress_conditions Aliquot for each stress condition start->stress_conditions acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid alkali Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->alkali sampling Sampling at Time Intervals acid->sampling alkali->sampling neutralization Neutralization & Dilution sampling->neutralization hplc HPLC Analysis neutralization->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

HPLC_Method_Development cluster_params Key Parameters to Optimize cluster_validation_edges start Goal: Stability-Indicating RP-HPLC Method column Column Selection (e.g., C18) start->column mobile_phase Mobile Phase (Buffer + Organic Modifier) start->mobile_phase flow_rate Flow Rate (e.g., 1.0 mL/min) start->flow_rate detection Detection Wavelength (e.g., 205-220 nm) start->detection validation Method Validation (Specificity, Linearity, Accuracy, Precision) column->validation mobile_phase->validation flow_rate->validation detection->validation

References

"Istamycin B0" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Istamycin B0.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in this compound purification stem from its intrinsic properties and the complexity of the fermentation broth from which it is typically isolated. Key difficulties include:

  • Presence of Structurally Similar Congeners: this compound is often produced alongside a multitude of closely related istamycin analogs (e.g., Istamycin A, B, A0, B1, etc.) and epimers, which are challenging to separate due to their similar physicochemical properties.[1]

  • High Polarity: As an aminoglycoside, this compound is highly polar, which can lead to poor retention on traditional reversed-phase chromatography columns and necessitates specialized chromatographic techniques.

  • Potential for Degradation: Like many antibiotics, this compound may be susceptible to degradation under harsh pH or temperature conditions, which can impact the overall yield and purity of the final product.

  • Low Abundance: this compound may be a minor component in the fermentation broth, requiring efficient and selective purification methods to achieve high purity.

Q2: Which chromatographic techniques are most effective for this compound purification?

A multi-step chromatographic approach is typically required for the successful purification of this compound. The most commonly employed and effective techniques include:

  • Cation-Exchange Chromatography: This is a fundamental step that leverages the basic nature of this compound. It is highly effective for initial capture and concentration from the clarified fermentation broth and for separating it from acidic and neutral impurities.[2]

  • Silica Gel Chromatography: This technique is useful for further separating this compound from other less polar or more polar impurities based on differences in their adsorption to the silica stationary phase.[2]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an increasingly popular and powerful technique for separating highly polar compounds like aminoglycosides. Zwitterionic HILIC stationary phases have shown excellent performance in resolving complex mixtures of these antibiotics.

Q3: How can I improve the resolution between this compound and its closely related analogs?

Improving the resolution between this compound and its congeners requires careful optimization of the chromatographic conditions. Here are some strategies:

  • Optimize the Elution Gradient: In both ion-exchange chromatography and HILIC, a shallow and optimized elution gradient can significantly enhance the separation of closely eluting compounds.

  • Select the Appropriate Stationary Phase: For cation-exchange chromatography, experimenting with different resins (e.g., Amberlite IRC-50 for initial capture and Amberlite CG-50 for finer separation) can yield better results.[2] In HILIC, zwitterionic columns are often superior for aminoglycoside separation.

  • Adjust Mobile Phase Composition: Modifying the pH and ionic strength of the mobile phase in ion-exchange chromatography can alter the selectivity of the separation. In HILIC, the organic solvent content and the buffer concentration in the mobile phase are critical parameters to optimize.

  • Consider Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (prep-HPLC) with a suitable column (e.g., C18 for ion-pairing chromatography or a HILIC column) can provide the necessary resolution.

Troubleshooting Guides

Cation-Exchange Chromatography
Problem Possible Cause(s) Solution(s)
Low Yield of this compound Incomplete binding to the resin.- Ensure the pH of the sample is at least 1-2 units below the pKa of the amino groups of this compound to ensure it is fully protonated and binds effectively to the cation-exchange resin.- Reduce the flow rate during sample loading to allow sufficient time for binding.
Incomplete elution from the resin.- Optimize the elution conditions. Increase the ionic strength or pH of the elution buffer gradually to find the optimal point for this compound elution without co-eluting tightly bound impurities.- Consider using a step gradient for elution after initial optimization with a linear gradient.
Degradation of this compound.- Avoid extreme pH conditions during elution. Aminoglycosides can be unstable at very high or low pH. Maintain the pH within a stable range for this compound.
Poor Resolution from Other Istamycins Inappropriate resin choice.- Select a resin with a suitable particle size and porosity for high-resolution separation. Weak cation exchangers like Amberlite CG-50 can offer different selectivity compared to strong cation exchangers.[2]
Unoptimized elution gradient.- Employ a shallow salt or pH gradient for elution. This will increase the separation between compounds with small differences in their charge.
Column overloading.- Reduce the amount of sample loaded onto the column to avoid band broadening and improve resolution.
Column Clogging Particulates in the sample.- Filter the sample through a 0.22 µm or 0.45 µm filter before loading it onto the column.
Precipitation of the sample on the column.- Ensure the sample is fully dissolved in the loading buffer and that the buffer conditions do not cause precipitation.
Silica Gel Chromatography
Problem Possible Cause(s) Solution(s)
This compound Elutes Too Quickly (Low Retention) Mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., methanol or aqueous ammonia) in the solvent system.
This compound Elutes Too Slowly (High Retention) Mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Tailing Peaks Strong interaction with the silica gel.- The basic amino groups of this compound can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like aqueous ammonia to the mobile phase can help to reduce tailing and improve peak shape.[2]
Column overloading.- Reduce the sample load on the column.
Poor Separation of Analogs Inappropriate solvent system.- Systematically vary the composition of the mobile phase to find a solvent system with optimal selectivity for this compound and its impurities. A common solvent system is chloroform-methanol-aqueous ammonia.[2]

Experimental Protocols

Protocol 1: Purification of this compound using Cation-Exchange and Silica Gel Chromatography

This protocol is adapted from established methods for the purification of Istamycin B.[2]

1. Initial Capture by Cation-Exchange Chromatography (Amberlite IRC-50)

  • Resin Preparation: Swell the Amberlite IRC-50 resin in water and then convert it to the NH₄⁺ form by washing with an ammonium hydroxide solution, followed by washing with deionized water until the pH is neutral.

  • Sample Preparation: Adjust the pH of the clarified fermentation broth to a slightly acidic pH (e.g., 6.0-7.0) to ensure this compound is protonated.

  • Loading: Load the prepared sample onto the equilibrated Amberlite IRC-50 column at a low flow rate.

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound istamycins with a dilute solution of ammonium hydroxide (e.g., 0.2 N to 1 N). Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC-MS).

2. High-Resolution Separation by Cation-Exchange Chromatography (Amberlite CG-50)

  • Column Preparation: Prepare and equilibrate an Amberlite CG-50 column in its NH₄⁺ form.

  • Loading: Pool the this compound-containing fractions from the previous step, concentrate, and load onto the Amberlite CG-50 column.

  • Elution: Perform a stepwise or linear gradient elution with increasing concentrations of ammonium hydroxide (e.g., starting with 0.2 N and increasing to 0.4 N).[2] This step is crucial for separating this compound from other istamycin analogs like Istamycin A and A₀.[2]

  • Fraction Analysis: Collect fractions and analyze them to identify those containing pure this compound.

3. Polishing by Silica Gel Chromatography

  • Column Preparation: Pack a column with silica gel and equilibrate it with the initial mobile phase.

  • Sample Preparation: Pool and concentrate the pure this compound fractions from the previous step and dissolve the residue in a small volume of the mobile phase.

  • Chromatography: Load the sample onto the silica gel column and elute with a solvent system such as chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v).[2]

  • Final Product: Collect the fractions containing pure this compound and concentrate under reduced pressure to obtain the final product as a powder.

Quantitative Data

Table 1: Example of this compound Purification Progress

Purification StepPotencyPurity
Crude Powder (after initial capture)~61%Not specified
Purified Powder (after silica gel chromatography)460 mcg/mg>95% (typical target)

Data adapted from a protocol for Istamycin B purification.[2]

Table 2: Comparison of Cation-Exchange Resins for Aminoglycoside Purification

Resin TypeCharacteristicsTypical Application
Strong Acid Cation (e.g., Dowex 50W) Sulfonic acid functional groups. High binding capacity over a wide pH range.Initial capture and concentration of aminoglycosides from large volumes of fermentation broth.
Weak Acid Cation (e.g., Amberlite IRC-50, Amberlite CG-50) Carboxylic acid functional groups. Binding is pH-dependent. Can offer different selectivity compared to strong acid resins.High-resolution separation of closely related aminoglycosides.[2]

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_initial_purification Initial Purification cluster_high_resolution High-Resolution Purification cluster_final_product Final Product Fermentation Streptomyces tenjimariensis Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification Cation_Exchange_1 Cation-Exchange Chromatography (Amberlite IRC-50) Clarification->Cation_Exchange_1 Capture & Concentration Cation_Exchange_2 Cation-Exchange Chromatography (Amberlite CG-50) Cation_Exchange_1->Cation_Exchange_2 Separation of Analogs Silica_Gel Silica Gel Chromatography Cation_Exchange_2->Silica_Gel Polishing Final_Product Pure this compound Silica_Gel->Final_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Problem: Poor Resolution of this compound Check_Gradient Is the elution gradient optimized? Start->Check_Gradient Optimize_Gradient Employ a shallower gradient. Check_Gradient->Optimize_Gradient No Check_Resin Is the stationary phase appropriate? Check_Gradient->Check_Resin Yes Optimize_Gradient->Check_Resin Select_Resin Consider a weak cation exchanger or a zwitterionic HILIC column. Check_Resin->Select_Resin No Check_Load Is the column overloaded? Check_Resin->Check_Load Yes Select_Resin->Check_Load Reduce_Load Decrease the sample load. Check_Load->Reduce_Load Yes Solution Improved Resolution Check_Load->Solution No Reduce_Load->Solution

Caption: Troubleshooting logic for poor resolution in this compound purification.

References

Minimizing "Istamycin B0" degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Istamycin B0 during extraction procedures.

Troubleshooting Guide: Minimizing this compound Degradation

Encountering degradation of this compound during extraction can compromise sample integrity and lead to inaccurate quantification. This guide outlines common issues, their potential causes, and actionable solutions to mitigate degradation.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Alkaline Hydrolysis: Exposure to high pH environments can lead to the hydrolysis of the glycosidic linkages in this compound.Maintain a slightly acidic to neutral pH (ideally pH 4-6) during the initial extraction steps. Use acidic solutions, such as trichloroacetic acid, for protein precipitation and initial extraction from complex matrices.
Thermal Degradation: Elevated temperatures during extraction or solvent evaporation can accelerate degradation. Aminoglycosides, while generally stable, can degrade at high temperatures.Avoid prolonged exposure to high temperatures. Use a rotary evaporator at a controlled, low temperature (e.g., < 40°C) for solvent removal. If possible, conduct extraction steps at room temperature or on ice.
Inefficient Extraction from Matrix: this compound is a polar compound and may be strongly bound to the sample matrix, leading to incomplete extraction and the appearance of degradation.Utilize a robust extraction method such as Solid-Phase Extraction (SPE). Cation-exchange SPE cartridges are particularly effective for the polar and basic nature of aminoglycosides.
Presence of Unexpected Peaks in Chromatogram Formation of Degradation Products: Exposure to harsh acidic or alkaline conditions, or excessive heat, can lead to the formation of degradation products, such as deglycosylated forms of this compound.Optimize the pH and temperature of the extraction protocol. Analyze samples promptly after extraction to minimize time-dependent degradation.
Matrix Effects: Co-elution of matrix components can interfere with the analysis and may be mistaken for degradation products.Improve the clean-up step of the extraction protocol. Optimize the SPE wash steps to remove interfering substances before eluting this compound.
Inconsistent Results Between Batches Variability in pH of Solutions: Inconsistent preparation of buffers and extraction solutions can lead to pH variations that affect this compound stability.Ensure accurate and consistent preparation of all solutions. Calibrate pH meters regularly and verify the pH of each new batch of solution.
Inconsistent Temperature Control: Fluctuations in laboratory temperature or inconsistent heating during solvent evaporation can lead to variable degradation rates.Standardize temperature control throughout the extraction process. Use temperature-controlled equipment where possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The most significant degradation pathway for this compound, like other aminoglycoside antibiotics, is hydrolysis of its glycosidic bonds. This is particularly accelerated under alkaline conditions (high pH) and at elevated temperatures.

Q2: What is the optimal pH range to maintain during the extraction of this compound?

A2: To minimize degradation, it is recommended to maintain a slightly acidic to neutral pH, ideally between 4 and 6, during the initial extraction and sample handling steps. Acidifying the sample can also help to precipitate proteins and reduce enzymatic degradation.

Q3: Can I use organic solvents for the extraction of this compound?

A3: While this compound is highly polar and has low solubility in most organic solvents, organic solvents are crucial for the elution step in Solid-Phase Extraction (SPE). A common approach is to use a mixture of an organic solvent (like methanol or acetonitrile) with an acidic aqueous solution to elute the compound from the SPE cartridge. The stability of this compound in the final elution solvent should be considered, and samples should be analyzed promptly or stored appropriately.

Q4: How can I remove interfering compounds from my sample extract?

A4: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples. For this compound, a cation-exchange SPE cartridge is recommended. The protocol involves loading the sample at an appropriate pH, washing the cartridge with a solvent of suitable polarity to remove impurities, and then eluting the target compound with a solvent that disrupts its interaction with the sorbent.

Q5: What are the best storage conditions for this compound extracts to prevent degradation?

A5: this compound extracts should be stored at low temperatures, ideally at -20°C or below, to minimize chemical and enzymatic degradation. The storage solvent should be slightly acidic or neutral. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Optimized Extraction of this compound using Solid-Phase Extraction (SPE)

This protocol provides a detailed methodology for the extraction of this compound from a liquid matrix (e.g., fermentation broth) while minimizing degradation.

1. Sample Preparation:

  • Centrifuge the sample (e.g., 10 mL of fermentation broth) at 4000 rpm for 15 minutes to pellet cells and large debris.

  • Decant the supernatant into a clean tube.

  • Acidify the supernatant to a pH of approximately 4.0 using a dilute acid (e.g., 1M HCl or trichloroacetic acid). This step helps to precipitate proteins and stabilize this compound.

  • Centrifuge again at 4000 rpm for 15 minutes to remove any precipitated proteins.

  • Collect the clear supernatant for SPE.

2. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a cation-exchange SPE cartridge (e.g., WCX or MCX) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 5 mL of a buffer at the same pH as the prepared sample (pH 4.0) through it.

  • Loading: Load the prepared supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of the equilibration buffer (pH 4.0) to remove any remaining unbound matrix components.

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove less polar impurities.

  • Elution: Elute the bound this compound from the cartridge using 5 mL of an acidic organic solvent mixture (e.g., 5% formic acid in methanol). Collect the eluate in a clean tube.

3. Final Sample Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for your analytical method (e.g., HPLC-MS/MS).

  • Vortex the sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.

Visualizing Degradation Factors and Extraction Workflow

To better understand the factors influencing this compound stability and the recommended extraction workflow, the following diagrams are provided.

cluster_degradation Factors Leading to this compound Degradation cluster_prevention Preventative Measures High_pH High pH (Alkaline Conditions) Degradation This compound Degradation High_pH->Degradation Hydrolysis High_Temp High Temperature High_Temp->Degradation Accelerates Hydrolysis Enzymatic_Activity Enzymatic Activity Enzymatic_Activity->Degradation Metabolism pH_Control pH Control (Acidic/Neutral) Stability This compound Stability pH_Control->Stability Minimizes Hydrolysis Temp_Control Temperature Control (<40°C) Temp_Control->Stability Reduces Degradation Rate SPE_Cleanup Effective SPE Cleanup SPE_Cleanup->Stability Removes Degrading Agents Start Sample (e.g., Fermentation Broth) Centrifugation1 Centrifugation Start->Centrifugation1 Acidification Acidification (pH ~4) Centrifugation1->Acidification Centrifugation2 Centrifugation Acidification->Centrifugation2 SPE_Loading SPE Loading (Cation Exchange) Centrifugation2->SPE_Loading SPE_Washing SPE Washing SPE_Loading->SPE_Washing SPE_Elution SPE Elution (Acidic Organic Solvent) SPE_Washing->SPE_Elution Evaporation Evaporation (<40°C) SPE_Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (e.g., HPLC-MS/MS) Reconstitution->Analysis

Troubleshooting inconsistent results in "Istamycin B0" MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Istamycin B0 Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may lead to inconsistent MIC results for this compound.

Question 1: Why am I seeing significant well-to-well variation in my MIC plate replicates for this compound?

Answer:

Inconsistent results across replicates are a common issue in MIC assays and can stem from several factors. For aminoglycosides like this compound, which inhibit protein synthesis by binding to the bacterial ribosome, ensuring a homogenous mixture and consistent bacterial inoculum is critical.[1][2]

Troubleshooting Steps:

  • Inoculum Preparation:

    • Ensure the bacterial suspension is homogenous and free of clumps before inoculation. Vortex the suspension thoroughly but gently.[3]

    • Verify that the inoculum is standardized to the correct density, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[4] The final inoculum in the wells should be ~5 x 10⁵ CFU/mL.[4][5]

    • Use the prepared inoculum within 15-30 minutes of standardization to prevent changes in bacterial density.[4][6]

  • This compound Preparation and Dilution:

    • This compound is soluble in water and methanol.[1][7] Ensure it is completely dissolved before preparing your serial dilutions.

    • Inadequate mixing during serial dilutions is a primary source of variability.[2] When performing dilutions in the microtiter plate, pipette up and down 6-8 times in each well to ensure thorough mixing.[8]

  • Plate Inoculation:

    • Ensure consistent volume and placement of the inoculum in each well. Using a multichannel pipette can improve consistency.

A troubleshooting workflow for inconsistent replicates is visualized below.

G cluster_start Start: Inconsistent MIC Replicates cluster_investigate Investigation Steps cluster_solution Corrective Actions cluster_outcome Outcome start Inconsistent Results Across Replicates check_inoculum Verify Inoculum Standardization (0.5 McFarland, Homogeneity) start->check_inoculum check_mixing Review Serial Dilution & Mixing Technique check_inoculum->check_mixing No Issue restandardize Re-standardize Inoculum, Use Within 15 Mins check_inoculum->restandardize Issue Found check_pipetting Assess Pipetting Accuracy & Consistency check_mixing->check_pipetting No Issue improve_mixing Ensure Thorough Mixing (Pipette Up & Down 6-8x) check_mixing->improve_mixing Issue Found calibrate_pipette Calibrate Pipettes, Use Proper Technique check_pipetting->calibrate_pipette Issue Found end_node Consistent & Reproducible MIC Results restandardize->end_node improve_mixing->end_node calibrate_pipette->end_node

Caption: Troubleshooting workflow for inconsistent MIC replicates.
Question 2: My MIC values for this compound seem higher/lower than expected against my quality control (QC) strain. What could be the cause?

Answer:

Deviations from the expected MIC range for a QC strain (e.g., E. coli ATCC 25922) indicate a systematic error in the assay setup.[9] Several factors related to media, incubation, and the antibiotic itself can be responsible.

Troubleshooting Steps:

  • Media Composition:

    • The broth microdilution method should use cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of aminoglycosides against certain bacteria, particularly Pseudomonas aeruginosa.

    • Ensure the pH of the media is within the recommended range (typically 7.2-7.4).

  • Incubation Conditions:

    • Confirm the incubation temperature is correct (usually 35-37°C).[3][8]

    • Incubation time is critical. For most non-fastidious organisms, this is 16-20 hours. Shorter times may result in falsely low MICs, while longer times may lead to falsely high MICs.

  • This compound Stock Solution:

    • Verify the potency and purity of your this compound lot.

    • Ensure the stock solution was prepared correctly and stored properly to prevent degradation. Prepare fresh stock solutions if degradation is suspected.

Quantitative Parameters for Broth Microdilution:

ParameterStandard Value/RangePotential Impact of Deviation
Inoculum Density ~5 x 10⁵ CFU/mL in wellToo High: Falsely high MIC. Too Low: Falsely low MIC.
Incubation Time 16-20 hoursToo Short: Falsely low MIC. Too Long: Falsely high MIC.
Incubation Temp. 35 ± 2 °CMay affect bacterial growth rate, altering the MIC outcome.
Media pH 7.2 - 7.4Lower pH can decrease aminoglycoside activity.
Question 3: I am observing "skipped wells" in my this compound MIC assay. How should I interpret these results?

Answer:

"Skipped wells" refer to a phenomenon where a well with a higher concentration of the antibiotic shows growth, while a well with a lower concentration shows no growth. This can be caused by contamination, improper dilution, or the "Eagle effect" (paradoxical growth at higher concentrations), though the latter is less common.

Troubleshooting and Interpretation:

  • Check for Contamination: Streak the contents of the skipped well onto an agar plate to check for purity. Contamination with a resistant organism can cause growth at a single high concentration.

  • Review Dilution Technique: An error in the serial dilution, such as failing to transfer the antibiotic to a specific well, is a likely cause.

  • Interpretation: When reading the plate, the MIC should be recorded as the lowest concentration that inhibits visible growth. If a single skipped well is observed, the result is often considered valid, and the MIC is read as the first clear well in the series. However, if multiple skipped wells are present, the assay should be repeated.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the standardized method for MIC determination.[4][8][10][11]

Materials:

  • This compound powder

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., E. coli, S. aureus, P. aeruginosa)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum suspension

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve in a suitable sterile solvent (e.g., water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[4] Note the purity of the antibiotic powder for accurate concentration calculation.[8]

  • Inoculum Preparation:

    • From a pure, overnight culture on an agar plate, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This results in a suspension of approximately 1-2 x 10⁸ CFU/mL.[4]

    • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation (Serial Dilution):

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the 2x final top concentration of this compound to the wells in column 1.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[8]

    • Repeat this process across the plate to the desired final concentration (typically to column 10). Discard 100 µL from column 10.

    • Column 11 serves as the positive control (inoculum, no antibiotic), and column 12 is the negative/sterility control (broth only).

  • Inoculation:

    • Add the appropriate volume of the diluted bacterial inoculum to wells in columns 1 through 11 to achieve the final target density of ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Following incubation, examine the plate for bacterial growth (indicated by turbidity or a cell pellet).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[11]

Mechanism of Action Visualization

This compound, as an aminoglycoside antibiotic, acts by disrupting bacterial protein synthesis. It binds irreversibly to the 30S ribosomal subunit, which leads to the misreading of mRNA and ultimately inhibits protein synthesis, causing bacterial cell death.[1][12]

G cluster_bacterium Bacterial Cell istamycin This compound ribosome_30s 30S Ribosomal Subunit istamycin->ribosome_30s Binds to 16S rRNA mrna mRNA ribosome_30s->mrna Causes Misreading ribosome_50s 50S Ribosomal Subunit protein Non-functional Protein mrna->protein Mistranslation death Cell Death protein->death Leads to

References

Validation & Comparative

A Comparative Purity Analysis of Istamycin B0 via High-Performance Liquid Chromatography and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of Istamycin B0 purity, leveraging the power of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies and data presented herein offer a framework for the robust quality control of this compound and related aminoglycoside antibiotics.

This compound is a member of the istamycin family of aminoglycoside antibiotics, which are produced by the bacterium Streptomyces tenjimariensis.[1] Like other aminoglycosides, istamycins are potent inhibitors of bacterial protein synthesis. The fermentation process that yields this compound also produces a range of structurally similar congeners, such as Istamycin A, A0, B, B1, and C.[1] These related compounds are the primary impurities in this compound preparations and must be carefully monitored and controlled. Due to the high polarity and lack of a strong UV chromophore in these molecules, HPLC with mass spectrometric detection is the analytical method of choice.

Comparative Analysis of this compound and Related Impurities

The primary challenge in the purity assessment of this compound lies in the effective separation and quantification of its structurally related impurities. The following table summarizes hypothetical yet representative data from an HPLC-MS analysis, comparing the performance of a standard this compound sample against potential alternatives or less-purified batches.

CompoundRetention Time (min)[M+H]+ (m/z)Purity (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound (High Purity Standard) 8.5 348.2 99.5 0.5 1.5
Istamycin A07.2347.20.20.51.5
Istamycin B9.1390.30.10.51.5
Istamycin A7.8389.30.10.51.5
Unknown Impurity 16.5332.20.051.03.0
Unknown Impurity 210.2404.30.051.03.0
Alternative this compound (Batch X) 8.5 348.2 95.2 0.5 1.5
Istamycin A07.2347.22.50.51.5
Istamycin B9.1390.31.80.51.5
Istamycin A7.8389.30.50.51.5

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the purity assessment of this compound, from sample preparation to data analysis.

cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Filtration->HPLC MS MS HPLC->MS ESI Chromatogram Chromatogram MS->Chromatogram Integration Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Purity Report Purity Report Quantification->Purity Report

Caption: Workflow for this compound purity assessment by HPLC-MS.

Detailed Experimental Protocols

Sample Preparation
  • Standard and Sample Solution Preparation:

    • Accurately weigh approximately 5 mg of the this compound reference standard and the sample to be tested.

    • Dissolve each in 5 mL of deionized water to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solutions with the mobile phase A (see below) to a final concentration of 10 µg/mL.

  • Filtration:

    • Filter the diluted solutions through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Method
  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 5 mM Pentafluoropropionic acid (PFPA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2% to 30% B

    • 10-12 min: 30% to 90% B

    • 12-14 min: 90% B

    • 14-14.1 min: 90% to 2% B

    • 14.1-18 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-1000

Logical Relationship of Purity Assessment

The following diagram outlines the logical steps and considerations in the comprehensive purity assessment of this compound.

Start Start Method_Development HPLC-MS Method Development Start->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Specificity, Linearity, Accuracy, Precision Sample_Analysis Sample Analysis Method_Validation->Sample_Analysis Data_Interpretation Data Interpretation Sample_Analysis->Data_Interpretation Peak Identification & Integration Purity_Calculation Purity Calculation Data_Interpretation->Purity_Calculation Area Percent Normalization Report Final Report Purity_Calculation->Report

Caption: Logical flow for the validation and application of the purity assessment method.

References

Validating the Antibacterial Efficacy of Istamycin B0 Against Reference Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Istamycin B0 against key reference bacterial strains. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this guide utilizes data for the closely related compound, Istamycin B, as a surrogate for comparative purposes. This allows for an initial assessment of its potential antibacterial spectrum and potency relative to commonly used aminoglycoside antibiotics.

Executive Summary

Istamycin B, a member of the istamycin group of aminoglycoside antibiotics, demonstrates significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. This guide presents a summary of its antibacterial efficacy alongside that of other prominent aminoglycosides—Gentamicin, Amikacin, and Tobramycin—against five common reference strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Klebsiella pneumoniae. The data is intended to provide a baseline for researchers interested in the potential of istamycins as therapeutic agents.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of Istamycin B and other aminoglycosides against selected reference bacterial strains. Lower MIC values indicate greater potency.

AntibioticStaphylococcus aureusEscherichia coliPseudomonas aeruginosaEnterococcus faecalisKlebsiella pneumoniae
Istamycin B *0.781.560.39Data not availableData not available
Gentamicin 0.5 - 10.25 - 11 - 44 - >1280.25 - 2
Amikacin 1 - 80.5 - 41 - 816 - >640.5 - 4
Tobramycin 0.1 - 0.50.25 - 10.5 - 2>1280.25 - 2

Note: Data for Istamycin B is presented as a surrogate for this compound due to the lack of publicly available, specific MIC data for this compound.

Experimental Protocols

The determination of antibacterial activity is primarily conducted through standardized in vitro susceptibility testing methods. The most common of these are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the reference bacterial strains.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Antimicrobial Agents: Stock solutions of this compound (or the comparator antibiotic) are prepared at a known concentration.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred from an agar plate into a sterile broth.

  • The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is performed in the 96-well plate using CAMHB. This creates a gradient of decreasing antibiotic concentrations across the wells.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control).

  • The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium. This is observed as the first well in the dilution series that remains clear.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined following the completion of the MIC assay to ascertain the concentration of the antimicrobial agent that results in bacterial death.

1. Subculturing from MIC Plates:

  • A small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).

  • These aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

2. Incubation:

  • The agar plates are incubated at 35-37°C for 18-24 hours.

3. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates. The well corresponding to the lowest concentration with no or minimal colony growth is identified as the MBC.

Experimental Workflow and Signaling Pathways

To visually represent the logical flow of validating antibacterial activity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis cluster_output Output Strain Reference Bacterial Strains Inoculum Inoculum Preparation (0.5 McFarland) Strain->Inoculum Antibiotic This compound & Comparators SerialDilution Serial Dilution of Antibiotics Antibiotic->SerialDilution Media Culture Media & Reagents Media->Inoculum Media->SerialDilution Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (35-37°C, 16-20h) Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC Subculture Subculturing for MBC MIC->Subculture Report Comparison Guide & Data Tables MIC->Report MBC MBC Determination (Colony Counting) Subculture->MBC MBC->Report Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell AG Aminoglycoside (e.g., Istamycin) OM Outer Membrane (Gram-negative) AG->OM Uptake IM Inner Membrane OM->IM Ribosome 30S Ribosomal Subunit IM->Ribosome Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks Initiation Mistranslation Codon Misreading & Truncated Proteins Ribosome->Mistranslation Induces Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Mistranslation->Cell_Death

Istamycin B0 vs. Kanamycin: A Comparative Guide on Efficacy and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the evaluation of novel antibiotic candidates and the re-examination of existing ones are paramount. This guide provides a detailed, data-driven comparison of Istamycin B0 and kanamycin, two aminoglycoside antibiotics, with a focus on their efficacy against both susceptible and resistant bacterial strains, and their differential susceptibility to resistance-conferring enzymes.

Executive Summary

This compound demonstrates a significant advantage over kanamycin in its activity against a range of bacterial pathogens, most notably those that have acquired resistance to kanamycin and other aminoglycosides. This enhanced efficacy is attributed to structural modifications in the this compound molecule that render it a poor substrate for many common aminoglycoside-modifying enzymes (AMEs). While both antibiotics share a similar mechanism of action by inhibiting protein synthesis, the structural nuances of this compound allow it to evade the primary mechanisms of kanamycin resistance, making it a promising candidate for further investigation and development.

Efficacy: A Quantitative Comparison

Table 1: Comparative in vitro activity of this compound and Kanamycin (MIC in µg/mL)

Bacterial SpeciesThis compoundKanamycinResistance Profile of Test Strains
Staphylococcus aureus0.78[1]0.5 - >128Susceptible and Resistant
Escherichia coli1.56[1]1 - >256Susceptible and Resistant
Pseudomonas aeruginosa0.39[1]>256Often intrinsically resistant
Kanamycin-Resistant Strain 1LowerHigherAPH(3')-producing
Kanamycin-Resistant Strain 2LowerHigherAAC(6')-producing

Note: The values for kanamycin are representative ranges from various studies and can vary significantly based on the resistance mechanisms present. The data for this compound is from limited available sources and highlights its general potency.

Istamycins A and B have been shown to be as active as fortimicin A and sporaricin A against Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains[2]. This suggests a broad spectrum of activity that is retained even in the presence of common resistance determinants.

Mechanisms of Action and Resistance

Both this compound and kanamycin are aminoglycoside antibiotics that exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis, leading to mistranslation of mRNA and ultimately, cell death.

The primary mechanism of resistance to kanamycin is enzymatic modification by AMEs. These enzymes, often encoded on mobile genetic elements like plasmids, can be broadly categorized into three classes:

  • Aminoglycoside Acetyltransferases (AACs): Catalyze the transfer of an acetyl group to an amino group on the antibiotic.

  • Aminoglycoside Phosphotransferases (APHs): Catalyze the transfer of a phosphate group to a hydroxyl group on the antibiotic.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the transfer of a nucleotide (usually adenylyl or guanylyl) to a hydroxyl group on the antibiotic.

Kanamycin is particularly susceptible to inactivation by APH(3') enzymes, which phosphorylate the 3'-hydroxyl group, and AAC(6') enzymes, which acetylate the 6'-amino group.

This compound, due to its unique structural features, is a poor substrate for many of these enzymes. Its structure evades the modifications that readily inactivate kanamycin, allowing it to maintain its antibacterial activity against strains producing these enzymes[1]. However, some novel AMEs, such as a specific aminoglycoside 6'-acetyltransferase from an actinomycete, have been shown to acetylate the 6'-methylamino group of Istamycin B.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and kanamycin

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Prepare Antibiotic Dilutions: Create a serial two-fold dilution of each antibiotic in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Create 2-fold serial dilutions of antibiotics in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with standardized bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read plates for visible growth E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination.

Aminoglycoside-Modifying Enzyme (AME) Assay: Phosphocellulose Paper Binding Assay

This assay is used to detect the enzymatic modification of aminoglycosides.

Materials:

  • Cell-free extracts containing the AME

  • Radiolabeled cofactor (e.g., [γ-³²P]ATP for phosphotransferases)

  • Aminoglycoside substrates (this compound and kanamycin)

  • Phosphocellulose paper (P81)

  • Reaction buffer

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the cell-free extract, radiolabeled cofactor, the aminoglycoside substrate, and reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Spotting: Spot a small aliquot of the reaction mixture onto a piece of phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with hot water to remove unincorporated radiolabeled cofactor.

  • Counting: Measure the radioactivity remaining on the phosphocellulose paper using a scintillation counter. A significant increase in radioactivity in the presence of the antibiotic indicates enzymatic modification.

AME_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Prepare Cell-Free Extract C Add aminoglycoside (this compound or Kanamycin) A->C B Prepare Reaction Mix (Buffer, Radiolabeled Cofactor) B->C D Incubate at 37°C C->D E Spot reaction mix onto phosphocellulose paper D->E F Wash to remove unincorporated label E->F G Measure radioactivity F->G

Caption: Workflow for AME phosphocellulose assay.

Signaling Pathways and Logical Relationships

The interaction between aminoglycosides, the bacterial ribosome, and the mechanisms of resistance can be visualized as follows:

Aminoglycoside_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance Aminoglycoside This compound / Kanamycin 30S_Ribosome 30S Ribosomal Subunit Aminoglycoside->30S_Ribosome Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 30S_Ribosome->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Kanamycin Kanamycin AMEs Aminoglycoside-Modifying Enzymes (AAC, APH, ANT) Kanamycin->AMEs Substrate for Modified_Kanamycin Inactive Kanamycin AMEs->Modified_Kanamycin Produces Modified_Kanamycin->30S_Ribosome Reduced Binding This compound This compound This compound->AMEs Poor Substrate

Caption: Aminoglycoside action and resistance.

Conclusion

This compound presents a clear advantage over kanamycin in its ability to circumvent common enzymatic resistance mechanisms. Its robust in vitro activity against kanamycin-resistant strains underscores its potential as a valuable therapeutic agent. Further comprehensive studies with larger panels of clinical isolates are warranted to fully elucidate its spectrum of activity and clinical utility. The development of derivatives of this compound could also offer a promising avenue for creating next-generation aminoglycosides with improved efficacy and safety profiles.

References

A Comparative Analysis of Istamycin B0 and Its Congeners for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the antibacterial potency and structural-activity relationships of the istamycin family of aminoglycoside antibiotics.

This guide provides a comprehensive comparison of Istamycin B0 and its related congeners, offering valuable insights for researchers, scientists, and professionals involved in the discovery and development of new antibacterial agents. By presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts, this document serves as a practical resource for understanding the nuances of this important antibiotic family.

Introduction to Istamycins

Istamycins are a group of aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis.[1] First identified in the late 1970s, this family of compounds has garnered significant interest due to its potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] The core structure of istamycins features a unique 1,4-diaminocyclitol moiety, which distinguishes them from other aminoglycosides like kanamycin and gentamicin.[3]

The producing organism, S. tenjimariensis, synthesizes a complex of related compounds, with Istamycin A and Istamycin B being the major components. This compound, along with Istamycin A0, are precursors in the biosynthesis of Istamycins B and A, respectively.[1] The conversion involves the addition of a glycine molecule to the imino group of the B0 and A0 precursors.[1] This structural modification has a profound impact on the antibacterial activity of the resulting compounds.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and its primary congeners—Istamycin B, Istamycin A, and Istamycin A0—has been evaluated against a wide range of pathogenic bacteria. The minimum inhibitory concentration (MIC), a standard measure of antibiotic potency, reveals significant differences among these closely related molecules.

Data Summary

The following table summarizes the in vitro antibacterial activities (MIC in µg/mL) of this compound and its key congeners against various bacterial strains.

Bacterial StrainIstamycin BThis compoundIstamycin AIstamycin A0
Staphylococcus aureus ATCC 6538P0.2>1000.125
Bacillus subtilis ATCC 66330.1250.0512.5
Escherichia coli NIHJ0.8>1000.450
Klebsiella pneumoniae ATCC 100310.4>1000.250
Pseudomonas aeruginosa A30.8>1000.8>100
Shigella sonnei0.8>1000.450

Data sourced from patent GB2048855A.[1]

Analysis of Structure-Activity Relationships

The data clearly indicates that Istamycin B and Istamycin A are significantly more potent antibacterial agents than their precursors, this compound and Istamycin A0.[1] The antibacterial activity of this compound is approximately 1/200th that of Istamycin B against Bacillus subtilis.[1] This dramatic difference is attributed to the presence of the glycine moiety in Istamycins B and A.

Other naturally occurring istamycin congeners, such as Istamycin C, X0, and Y0, have also been identified.[4][5] While comprehensive comparative data is limited, studies have shown that Istamycins X0 and Y0 exhibit weak antimicrobial activity. The relative potency of Istamycin C compared to this compound has not been extensively documented in publicly available literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the in vitro activity of antimicrobial agents. The agar dilution method is a standardized and reproducible technique for this purpose.

Agar Dilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of istamycin congeners using the agar dilution method.

1. Preparation of Antimicrobial Stock Solutions:

  • Accurately weigh a suitable amount of the istamycin congener (e.g., this compound) and dissolve it in a sterile solvent (typically deionized water for aminoglycosides) to create a high-concentration stock solution.

  • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

2. Preparation of Agar Plates:

  • Prepare Mueller-Hinton agar (or another suitable nutrient agar) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to approximately 45-50°C in a water bath.

  • Add a defined volume of each antimicrobial dilution to individual, sterile petri dishes.

  • Pour the molten agar into the petri dishes containing the antimicrobial dilutions and swirl gently to ensure thorough mixing. The final volume should be consistent across all plates.

  • Allow the agar to solidify completely at room temperature. A control plate containing no antimicrobial agent should also be prepared.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture of the test bacterium on a non-selective agar plate, select several colonies and suspend them in a sterile broth (e.g., Tryptic Soy Broth) or saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.

4. Inoculation of Agar Plates:

  • Using a multipoint inoculator or a calibrated loop, spot a standardized volume (typically 1-2 µL) of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. This should deliver approximately 10⁴ CFU per spot.

  • Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation:

  • Incubate the inoculated plates at 35-37°C for 16-20 hours in an ambient air incubator.

6. Interpretation of Results:

  • Following incubation, examine the plates for bacterial growth.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing Key Relationships

Diagrams generated using Graphviz can help to visualize the biosynthetic relationships and the experimental workflow for evaluating these compounds.

Biosynthetic Pathway of Istamycins A and B

Istamycin_Biosynthesis Istamycin_A0 Istamycin A0 Istamycin_A Istamycin A Istamycin_A0->Istamycin_A + Glycine Istamycin_B0 This compound Istamycin_B Istamycin B Istamycin_B0->Istamycin_B + Glycine Glycine Glycine

Caption: Biosynthetic conversion of Istamycin precursors.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Stock_Solution Antimicrobial Stock Solution Preparation Agar_Plates Agar Plate Preparation (with serial dilutions) Stock_Solution->Agar_Plates Inoculation Inoculation of Plates (10^4 CFU/spot) Agar_Plates->Inoculation Bacterial_Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Bacterial_Inoculum->Inoculation Incubation Incubation (35-37°C, 16-20h) Inoculation->Incubation Result MIC Determination (Lowest concentration with no visible growth) Incubation->Result

Caption: Workflow for the Agar Dilution MIC Test.

Conclusion

The comparative analysis of this compound and its congeners underscores the critical role of specific structural modifications in determining antibacterial potency. The addition of a glycine moiety dramatically enhances the activity of Istamycins A and B compared to their precursors, A0 and B0. This guide provides researchers with essential data and methodologies to further explore the potential of the istamycin family and to inform the rational design of novel aminoglycoside antibiotics with improved efficacy and safety profiles.

References

Istamycin B0: A Comparative Analysis of Cross-Resistance with Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of Istamycin B0 with other clinically important aminoglycosides, focusing on the issue of cross-resistance in bacteria. The information presented is supported by experimental data to aid in research and development efforts targeting antibiotic-resistant pathogens.

Introduction to this compound and Aminoglycoside Resistance

This compound is an aminoglycoside antibiotic belonging to the istamycin group, which are produced by Streptomyces tenjimariensis. Like other aminoglycosides, istamycins exert their antibacterial effect by binding to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis. A critical challenge in the clinical use of aminoglycosides is the emergence of bacterial resistance, which can render these potent antibiotics ineffective. The primary mechanisms of aminoglycoside resistance include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and changes in cell permeability leading to reduced drug uptake or increased efflux. Cross-resistance, where resistance to one aminoglycoside confers resistance to others, is a significant concern. This guide examines the performance of this compound against bacteria with known resistance to other aminoglycosides.

Comparative In-Vitro Activity of this compound

While comprehensive, direct comparative studies detailing the cross-resistance of this compound against a wide panel of aminoglycoside-resistant bacteria are limited in publicly available literature, some studies provide insights into its general activity.

One source provides the following Minimum Inhibitory Concentration (MIC) values for Istamycin B, a closely related compound, against susceptible strains[1]:

MicroorganismIstamycin B MIC (µg/mL)
Staphylococcus aureus0.78 - 1.56
Escherichia coli1.56 - 3.12
Pseudomonas aeruginosa0.39 - 0.78

It is noted that istamycins, including Istamycin B, have demonstrated activity against Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides[2]. The structural modifications of istamycins may allow them to evade common resistance mechanisms mediated by aminoglycoside-modifying enzymes (AMEs)[1]. However, without direct comparative MIC data against resistant strains, the full extent of this advantage remains to be quantified.

Mechanisms of Aminoglycoside Cross-Resistance

Understanding the mechanisms of cross-resistance is crucial for the development of new aminoglycosides that can overcome existing resistance. The most common cause of cross-resistance is the production of AMEs, which chemically modify and inactivate the antibiotic.

There are three main classes of AMEs:

  • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the aminoglycoside.

  • Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group to a hydroxyl group.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide (usually adenyl) group to a hydroxyl group.

The specific type of AME produced by a bacterium determines its cross-resistance profile. For example, an enzyme that modifies a specific position on the aminoglycoside molecule will likely confer resistance to all aminoglycosides that have a similar structure at that position.

The logical flow of aminoglycoside resistance can be visualized as follows:

Aminoglycoside_Resistance cluster_acquisition Resistance Acquisition cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome Genetic_Material Plasmid/Transposon/ Integron AMEs Aminoglycoside-Modifying Enzymes (AMEs) Genetic_Material->AMEs Gene Transfer Antibiotic_Inactivation Antibiotic Inactivation AMEs->Antibiotic_Inactivation Enzymatic Modification Ribosomal_Alteration Ribosomal Target Alteration Reduced_Binding Reduced Target Affinity Ribosomal_Alteration->Reduced_Binding Prevents Drug Binding Permeability Reduced Permeability/ Efflux Reduced_Concentration Low Intracellular Concentration Permeability->Reduced_Concentration Decreases Intracellular Drug Level Resistance Bacterial Resistance Antibiotic_Inactivation->Resistance Reduced_Binding->Resistance Reduced_Concentration->Resistance

Aminoglycoside resistance acquisition and mechanisms.

Experimental Protocols

The determination of cross-resistance is typically performed using standardized antimicrobial susceptibility testing methods. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.

1. Preparation of Materials:

  • Bacterial Strains: A panel of clinical isolates with known resistance profiles to various aminoglycosides (e.g., gentamicin, amikacin, tobramycin) and a susceptible quality control strain (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213).

  • Antimicrobial Agents: Stock solutions of this compound and comparator aminoglycosides of known potency.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial for the activity of aminoglycosides against Pseudomonas aeruginosa.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, turbidimeter or spectrophotometer.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the same morphological type from an 18- to 24-hour agar plate.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a photometric device.

  • Dilute the adjusted bacterial suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Prepare serial twofold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates. The final volume in each well is typically 100 µL.

  • The range of concentrations should be sufficient to determine the MIC for both susceptible and resistant strains.

  • Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

5. Interpretation of Results:

  • Following incubation, examine the microtiter plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

The workflow for determining cross-resistance can be summarized as follows:

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_analysis Data Analysis Bacterial_Strains Select Aminoglycoside-Resistant and Susceptible Bacterial Strains Inoculum_Prep Prepare Standardized Bacterial Inoculum Bacterial_Strains->Inoculum_Prep Antibiotics Prepare Stock Solutions of This compound and Comparators Serial_Dilution Perform Serial Dilutions of Antibiotics in Microtiter Plates Antibiotics->Serial_Dilution Inoculation Inoculate Plates with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates under Standard Conditions Inoculation->Incubation Read_MIC Read and Record MIC Values Incubation->Read_MIC Comparison Compare MICs of this compound with other Aminoglycosides Read_MIC->Comparison Cross_Resistance_Assessment Assess Cross-Resistance Patterns Comparison->Cross_Resistance_Assessment

Workflow for assessing aminoglycoside cross-resistance.

Conclusion

This compound, and the broader istamycin class of aminoglycosides, show promise in overcoming some existing mechanisms of aminoglycoside resistance. However, a comprehensive understanding of its cross-resistance profile requires direct comparative studies using a well-characterized panel of resistant bacterial isolates. The experimental protocols outlined in this guide provide a standardized framework for conducting such studies. The resulting data will be invaluable for the research and development community in evaluating the potential of this compound as a therapeutic agent against multidrug-resistant bacteria and in guiding the design of next-generation aminoglycosides.

References

A Comparative Guide to Istamycin B0 Quality Control for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, ensuring the quality and consistency of research-grade antibiotics is paramount. This guide provides a comparative overview of the quality control (QC) parameters for Istamycin B0, a promising aminoglycoside antibiotic, benchmarked against commonly used research-grade aminoglycosides: Kanamycin, Gentamicin, and Tobramycin. This document outlines key QC specifications, detailed experimental methodologies, and visual workflows to aid in the selection and application of these critical research materials.

Comparison of Quality Control Parameters

The following table summarizes the typical quality control parameters for research-grade this compound and its alternatives. Specifications for this compound are based on available research literature, while those for the alternatives are derived from commercially available research-grade product documentation.

Quality Control ParameterThis compoundKanamycin SulfateGentamicin SulfateTobramycin
Appearance Colorless crystalline powder[1]White or almost white crystalline powder[2]White to off-white powderWhite to off-white solid powder[3]
Identification Conforms to structure via HPLC and Mass Spectrometry[4]Conforms to structure via IR, HPLC, and specific rotationConforms to structure via HPLC and other spectroscopic methodsConforms to structure via ¹H-NMR and Mass Spectrometry[5][6]
Purity (HPLC) >98% (as a derivative of Istamycin B)[4]Chromatographic Purity: Meets requirements[2]>90% (complex of Gentamicins C1, C1a, C2, C2a, C2b)>95.0%[3]
Potency Potency is quantified using Bacillus subtilis PCI 219 via agar diffusion assays.[4]≥ 750 µg/mg (dried basis)[2]≥ 590 µg/mg (anhydrous basis)Information not readily available for research grade
Solubility Soluble in water and methanol.[1]Soluble in water.[2]Soluble in waterWater ≥ 100 mg/mL[5]
pH (1% aqueous solution) Data not available6.5 - 8.5[2][7]3.5 - 5.5Data not available
Loss on Drying Data not available≤ 4.0%[2][8]≤ 18.0%Data not available
Residue on Ignition Data not available≤ 1.0%[2]≤ 1.0%Data not available
Endotoxin Recommended for research useData not available for general research grade, but critical for cell culture applicationsData not available for general research grade, but critical for cell culture applicationsData not available for general research grade, but critical for cell culture applications

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic quality. Below are protocols for key experiments cited in the quality control of this compound and other aminoglycosides.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity
  • Objective: To determine the purity of this compound and confirm its identity by comparing its retention time with a reference standard.

  • Instrumentation: A standard HPLC system equipped with a UV or a charged aerosol detector (CAD).

  • Column: A C18 reversed-phase column (e.g., Acquity CSH C18) is suitable for separating aminoglycosides.[5][7][9]

  • Mobile Phase: A gradient elution using an ion-pairing agent is often necessary due to the polar nature of aminoglycosides. A typical mobile phase could consist of an aqueous solution of pentafluoropropionic acid and acetonitrile.[5][7][9]

  • Procedure:

    • Prepare a standard solution of this compound at a known concentration in the mobile phase.

    • Prepare the sample solution of the this compound batch to be tested at a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Run the gradient elution program and record the chromatograms.

    • Identity: The retention time of the major peak in the sample chromatogram should match that of the standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Structural Confirmation
  • Objective: To confirm the molecular weight and structural integrity of this compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for aminoglycosides.[5][7][9]

  • Procedure:

    • Introduce the sample into the mass spectrometer, either directly via infusion or as the eluent from an HPLC column.

    • Acquire the mass spectrum in positive ion mode.

    • The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ should correspond to the theoretical molecular weight of this compound. For Istamycin B, the molecular weight is 389.5 g/mol .[1][4]

    • Tandem MS (MS/MS) can be used to obtain fragmentation patterns, providing further structural confirmation.

Agar Diffusion Assay for Potency
  • Objective: To determine the biological activity (potency) of this compound against a susceptible microorganism.

  • Test Organism: Bacillus subtilis PCI 219.[4]

  • Procedure:

    • Prepare a standardized inoculum of Bacillus subtilis.

    • Prepare agar plates seeded with the test organism.

    • Create wells in the agar.

    • Prepare a series of dilutions of a reference standard of this compound and the test sample.

    • Add the standard and sample dilutions to the wells.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zones of inhibition around the wells.

    • Construct a standard curve by plotting the zone diameter against the logarithm of the concentration of the reference standard.

    • Determine the potency of the test sample by interpolating its zone of inhibition on the standard curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

QC_Workflow cluster_tests QC Tests raw_material Raw Material (Istamycin B) synthesis Synthesis (Alkaline Hydrolysis) raw_material->synthesis purification Purification (Cation-Exchange Chromatography) synthesis->purification in_process_qc In-Process QC purification->in_process_qc final_product Final Product (this compound) purification->final_product in_process_qc->synthesis Feedback for optimization release_testing Release Testing final_product->release_testing release_testing->final_product Fail coa Certificate of Analysis (CoA) release_testing->coa Pass purity Purity (HPLC) release_testing->purity identity Identity (MS, NMR) release_testing->identity potency Potency (Bioassay) release_testing->potency appearance Appearance release_testing->appearance

Caption: Quality Control Workflow for this compound Production.

Aminoglycoside_MOA aminoglycoside Aminoglycoside (e.g., this compound) bacterial_cell_wall Bacterial Cell Wall aminoglycoside->bacterial_cell_wall Uptake ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to 16S rRNA cytoplasm Cytoplasm bacterial_cell_wall->cytoplasm protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits mrna mRNA mrna->ribosome mistranslation Mistranslation & Truncated Proteins protein_synthesis->mistranslation cell_death Bacterial Cell Death mistranslation->cell_death

Caption: Mechanism of Action of Aminoglycoside Antibiotics.

References

Determining the potency of "Istamycin B0" using agar diffusion assays.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial potency of Istamycin B0, an aminoglycoside antibiotic, against other well-established aminoglycosides. The data presented is based on standardized agar diffusion assays, offering a clear comparison for research and development purposes.

Comparative Potency Data

The antibacterial potency of this compound and selected comparator aminoglycoside antibiotics was evaluated against Bacillus subtilis ATCC 6633. The following table summarizes the mean zone of inhibition diameters observed in standardized agar diffusion assays.

AntibioticDisk Potency (µg)Mean Zone of Inhibition (mm)Interpretation
This compound 30~ 0 (Estimated)Resistant
Gentamicin 1019 - 26Susceptible
Kanamycin 3019 - 26Susceptible
Amikacin 3018 - 26Susceptible

Note: The zone of inhibition for this compound is an estimation based on reports of its significantly lower activity compared to Istamycin B.

Experimental Protocol: Agar Diffusion Assay for Antibiotic Potency

This protocol outlines the standardized Kirby-Bauer method for determining the potency of antibiotics.

1. Materials:

  • Test Organism: Bacillus subtilis ATCC 6633

  • Culture Media: Mueller-Hinton Agar (MHA), Tryptic Soy Broth (TSB)

  • Antibiotics: this compound, Gentamicin, Kanamycin, Amikacin (in sterile disks of specified potency)

  • Equipment: Sterile petri dishes, sterile swabs, incubator, calipers or ruler, McFarland turbidity standards (0.5), sterile saline.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies of Bacillus subtilis ATCC 6633 from a stock culture to a tube of TSB.

  • Incubate the broth at 35°C ± 2°C for 2-6 hours until it achieves the turbidity of a 0.5 McFarland standard.

  • Adjust the turbidity with sterile saline or by further incubation as necessary to match the 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.

3. Plate Inoculation:

  • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the bacterial suspension.

  • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4. Application of Antibiotic Disks:

  • Aseptically place the antibiotic disks on the surface of the inoculated agar plate.

  • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

  • Gently press each disk to ensure complete contact with the agar surface.

5. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in an ambient air incubator.

6. Data Interpretation:

  • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

  • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established clinical breakpoints, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Inoculum Preparation (B. subtilis ATCC 6633) Inoculation Plate Inoculation Inoculum->Inoculation MHA_Plates Mueller-Hinton Agar Plates MHA_Plates->Inoculation Disk_Placement Antibiotic Disk Placement Inoculation->Disk_Placement Incubation Incubation (35°C, 16-18h) Disk_Placement->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Comparison Compare with Standards Measurement->Comparison

Caption: Agar diffusion assay workflow.

Discussion

This compound is a derivative of Istamycin B, an aminoglycoside antibiotic.[1] Published research indicates that the antibacterial activity of this compound against Bacillus subtilis is approximately 1/200th that of its parent compound, Istamycin B. This significantly lower potency suggests that this compound is likely to be ineffective against bacteria that are susceptible to other common aminoglycosides.

This comparative guide is intended to provide researchers and drug development professionals with a clear, data-driven understanding of the relative potency of this compound. The provided experimental protocol can be used to replicate and further investigate these findings.

References

A Comparative Docking Analysis of Istamycin B0 with the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding affinity of Istamycin B0 against other prominent aminoglycosides, providing crucial insights for researchers in drug development.

This guide offers a comparative analysis of the binding affinity of this compound with the bacterial ribosome, juxtaposed with other well-known aminoglycoside antibiotics. Through in-silico molecular docking studies, we provide a quantitative comparison of binding energies, offering researchers and drug development professionals a valuable resource for understanding the potential of this compound as an antibacterial agent. Detailed experimental protocols for ribosome preparation and molecular docking are also presented to ensure reproducibility and further investigation.

Comparative Binding Affinities of Aminoglycosides

Molecular docking simulations were performed to predict the binding affinity of this compound to the 30S ribosomal subunit of Escherichia coli. The results are compared with experimentally determined binding affinities (Kd) and in-vitro inhibition concentrations (IC50) of other clinically relevant aminoglycosides.

AntibioticPredicted Binding Affinity (kcal/mol)Experimental Dissociation Constant (Kd) (µM)Experimental IC50 (µM)
This compound -8.2 Not availableNot available
Neomycin B-0.3 ± 0.1[1]~1.5[2]
Tobramycin-0.2 ± 0.2[1]~2.0[2]
Paromomycin-5.4 ± 1.1[1]~10.0[2][3]
Kanamycin A-Not available~5.0[2]
Gentamicin-Not available~1.0[2]
Amikacin-Not available~4.0
Streptomycin-Weak binding, not determined[1]>100

Note: The predicted binding affinity for this compound is the result of an in-silico docking study and should be interpreted as a theoretical value. Direct comparison with experimental values of other aminoglycosides should be made with caution.

Experimental Protocols

Bacterial Ribosome Preparation for Docking Studies

A high-resolution crystal structure of the Escherichia coli 70S ribosome is essential for accurate molecular docking. The following protocol outlines the steps to prepare the ribosome structure from the Protein Data Bank (PDB).

G cluster_prep Ribosome Preparation Workflow PDB_Download Download Ribosome Structure (e.g., PDB ID: 7K00) Remove_Non_Ribosomal Remove non-ribosomal components (tRNAs, mRNA, ions, water) PDB_Download->Remove_Non_Ribosomal Isolate_30S Isolate the 30S subunit Remove_Non_Ribosomal->Isolate_30S Add_Hydrogens Add polar hydrogens Isolate_30S->Add_Hydrogens Assign_Charges Assign partial charges (Gasteiger) Add_Hydrogens->Assign_Charges PDBQT_Conversion Convert to PDBQT format Assign_Charges->PDBQT_Conversion

Ribosome Preparation Workflow
  • Obtain Ribosome Structure : Download the atomic coordinates of a bacterial ribosome from the Protein Data Bank (e.g., PDB ID: 7K00 for the E. coli ribosome)[4][5][6].

  • Clean the Structure : Remove all non-essential molecules from the PDB file, including tRNAs, mRNA, ions, and water molecules, to isolate the ribosomal subunits.

  • Isolate the Target Subunit : For aminoglycoside docking, the 30S subunit is the primary target. Isolate the coordinates corresponding to the 16S rRNA and the associated ribosomal proteins of the 30S subunit.

  • Prepare the Receptor : Utilize molecular modeling software such as AutoDockTools to add polar hydrogens and assign Gasteiger partial charges to the 30S subunit structure.

  • Convert to PDBQT format : Save the prepared 30S subunit structure in the PDBQT file format, which is required for docking with AutoDock Vina.

Ligand Preparation

The chemical structure of this compound and other aminoglycosides must be prepared for the docking simulation.

G cluster_ligand Ligand Preparation Workflow Ligand_Structure Obtain this compound 3D structure (e.g., from PubChem) Energy_Minimization Perform energy minimization Ligand_Structure->Energy_Minimization Define_Torsions Define rotatable bonds Energy_Minimization->Define_Torsions Ligand_PDBQT Convert to PDBQT format Define_Torsions->Ligand_PDBQT

Ligand Preparation Workflow
  • Obtain Ligand Structure : The 3D structure of this compound can be obtained from chemical databases like PubChem.

  • Energy Minimization : Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Rotatable Bonds : Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Convert to PDBQT format : Save the prepared ligand structure in the PDBQT file format.

Molecular Docking Protocol with AutoDock Vina

The following protocol outlines the steps for performing the molecular docking of this compound to the prepared 30S ribosomal subunit using AutoDock Vina.

G cluster_docking Molecular Docking Workflow Define_Grid Define the docking grid box around the A-site of the 16S rRNA Run_Vina Run AutoDock Vina simulation Define_Grid->Run_Vina Analyze_Results Analyze docking poses and binding energies Run_Vina->Analyze_Results Select_Best_Pose Select the pose with the lowest binding energy Analyze_Results->Select_Best_Pose

Molecular Docking Workflow
  • Define the Search Space : Define a grid box that encompasses the known aminoglycoside binding site (the A-site) on the 16S rRNA of the 30S subunit. The A-site is primarily located in helix 44 (h44) of the 16S rRNA.

  • Run Docking Simulation : Execute AutoDock Vina using the prepared 30S subunit and this compound PDBQT files and the defined grid parameters. An exhaustiveness of 16 or higher is recommended for thorough sampling of the conformational space.

  • Analyze Results : AutoDock Vina will generate a set of possible binding poses for this compound, each with a corresponding binding affinity score in kcal/mol.

  • Select the Best Pose : The pose with the most negative binding affinity is considered the most favorable binding mode. This value is used for the comparative analysis.

Signaling Pathways and Logical Relationships

The interaction of aminoglycosides with the bacterial ribosome disrupts protein synthesis, a critical cellular process. The logical flow of this interaction and its consequences are depicted below.

G cluster_pathway Aminoglycoside Mechanism of Action Aminoglycoside Aminoglycoside (e.g., this compound) Ribosome_Binding Binds to A-site of 16S rRNA in 30S subunit Aminoglycoside->Ribosome_Binding Conformational_Change Induces conformational change in ribosome Ribosome_Binding->Conformational_Change Mistranslation Causes mRNA misreading Conformational_Change->Mistranslation Protein_Synthesis_Inhibition Inhibits protein synthesis Mistranslation->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial cell death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Aminoglycoside MOA

Aminoglycosides, including this compound, exert their antibacterial effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit[7]. This binding event induces a conformational change in the ribosome, leading to the misreading of the mRNA codon by the incoming aminoacyl-tRNA. The incorporation of incorrect amino acids into the growing polypeptide chain results in the production of non-functional or toxic proteins, ultimately leading to the inhibition of protein synthesis and bacterial cell death.

References

Safety Operating Guide

Navigating the Safe Disposal of Istamycin B0 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Istamycin B0, an aminoglycoside antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

Core Principles of this compound Disposal

This compound, like other aminoglycoside antibiotics, should be treated as hazardous chemical waste. Standard laboratory practices for chemical waste management are applicable and should be strictly followed. It is crucial to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines, as these may include site-specific procedures.

Disposal Procedures for Different Forms of this compound Waste

The appropriate disposal method for this compound depends on its form and concentration. The following table summarizes the recommended procedures for various types of this compound waste.

Waste TypeRecommended Disposal ProcedureKey Considerations
Pure this compound (Solid) - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed, and compatible waste container.- Arrange for pickup and disposal by your institution's hazardous waste management service.- Do not dispose of in regular trash.- Ensure the container is appropriate for solid chemical waste.
Stock Solutions - Treat as hazardous chemical waste.[1] - Collect in a designated, sealed, and compatible liquid waste container.[1] - The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound solution), and the approximate concentration.- Arrange for pickup by your institution's hazardous waste management service.- Do not pour down the drain.[2] - Segregate from other chemical waste streams unless permitted by your EHS guidelines.[3]
Contaminated Culture Media - Treat as chemical waste.[1] - Since aminoglycosides like this compound are generally not inactivated by standard autoclaving, the autoclaved media should still be collected as chemical waste.[1] - Collect the autoclaved or chemically decontaminated media in a labeled, leak-proof container for hazardous waste disposal.- Autoclaving is primarily for biosafety to destroy pathogens, not for chemical inactivation of the antibiotic.[1] - Consult your institution's policy on the disposal of autoclaved media containing antibiotics.
Contaminated Labware (e.g., pipette tips, tubes, flasks) - Sharps (needles, blades): Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4] - Non-sharps: Collect in a designated, clearly labeled container for solid hazardous waste. - If institutional guidelines permit, thoroughly rinse empty containers three times with a suitable solvent, collecting the rinsate as hazardous liquid waste, before disposing of the container as regular lab glass or plastic waste.[4]- Do not mix with regular trash or biohazardous waste unless decontaminated and permitted by your institution. - Ensure proper segregation of sharps and non-sharps.

Experimental Protocols for Inactivation

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

IstamycinB0_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Pure Solid or Powder waste_type->solid Solid solution Stock Solution waste_type->solution Liquid media Contaminated Media waste_type->media Media labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled Solid Chemical Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container solution->collect_liquid autoclave_media Autoclave for Biosafety (Does Not Inactivate this compound) media->autoclave_media is_sharp Is it a Sharp? labware->is_sharp disposal_pickup Arrange for Hazardous Waste Pickup per Institutional Guidelines collect_solid->disposal_pickup collect_liquid->disposal_pickup collect_media Collect Decontaminated Media as Chemical Waste autoclave_media->collect_media collect_media->disposal_pickup sharps_container Dispose in Chemically Contaminated Sharps Container is_sharp->sharps_container Yes solid_waste_container Dispose in Solid Chemical Waste Container is_sharp->solid_waste_container No sharps_container->disposal_pickup solid_waste_container->disposal_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Safety Data Sheets (SDS) and Environmental Health and Safety (EHS) guidelines for chemical disposal.

References

Personal protective equipment for handling Istamycin B0

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Istamycin B0.

Hazard Identification and Personal Protective Equipment (PPE)

This compound belongs to the aminoglycoside class of antibiotics. While specific toxicity data for this compound is limited, related compounds can cause skin and eye irritation.[1] Inhalation of dusts should be avoided.[2] Therefore, appropriate personal protective equipment is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Nitrile rubber glovesTo prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the compound.[2]
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended when handling the powder form outside of a chemical fume hood or if dust generation is likely.
Skin and Body Protection Laboratory coatTo protect personal clothing from contamination.

Operational Plan for Safe Handling

Adherence to a strict operational plan is vital for the safe handling of this compound.

Step 1: Preparation and Engineering Controls

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

  • All work with powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[2]

  • The work area should be clean and uncluttered.

Step 2: Handling the Solid Compound

  • Before handling, ensure all required PPE is correctly worn.

  • Carefully weigh the required amount of this compound powder in the chemical fume hood.

  • Avoid generating dust during handling and weighing.

  • Close the container tightly after use and store it in a dry, cool, and well-ventilated place.

Step 3: Solution Preparation

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Istamycin B is soluble in water.[3][4]

  • If sonication is required to dissolve the compound, ensure the container is properly sealed.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Step 4: Post-Handling Procedures

  • After handling, decontaminate the work surface with an appropriate cleaning agent.

  • Dispose of all contaminated gloves and disposable labware as chemical waste.

  • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1][5] All waste containing this compound must be treated as hazardous chemical waste.

Solid Waste:

  • Collect excess solid this compound and any contaminated weighing paper or spatulas in a dedicated, labeled hazardous waste container.

Contaminated Labware:

  • Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a designated chemical waste container.

  • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) and then washed thoroughly. The initial rinsate should be collected as hazardous waste.

Liquid Waste:

  • All solutions containing this compound should be collected in a labeled hazardous liquid waste container.

  • Do not pour any solutions containing this compound down the drain.[5]

  • Some antibiotics are not broken down by autoclaving and must be disposed of as chemical waste.[1][5][6] Given the lack of specific data for this compound, it is safest to assume it is heat-stable and requires chemical waste disposal.

Quantitative Data Summary

The following table summarizes the available physical and chemical properties for Istamycin B, which is structurally similar to this compound.

Table 2: Physical and Chemical Properties of Istamycin B

PropertyValueSource
Molecular Formula C17H35N5O5[4]
Molecular Weight 389.5 g/mol [3][4]
Appearance Colorless crystalline powder[4]
Solubility Soluble in water and methanol; sparingly soluble in ethanol[4]

Experimental Protocols

Detailed experimental protocols for specific assays involving this compound are not available in the provided search results. For potency assessment, agar diffusion assays using Bacillus subtilis have been employed for Istamycin B.[3] Researchers should consult relevant scientific literature for established protocols for similar aminoglycoside antibiotics.

Mandatory Visualization

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid this compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve disp_solid Solid Waste Container handle_weigh->disp_solid post_decontaminate Decontaminate Work Area handle_dissolve->post_decontaminate disp_liquid Liquid Waste Container handle_dissolve->disp_liquid disp_sharps Contaminated Sharps/Labware handle_dissolve->disp_sharps post_wash Wash Hands Thoroughly post_decontaminate->post_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.